molecular formula C20H28O3 B15590279 ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Cat. No.: B15590279
M. Wt: 316.4 g/mol
InChI Key: DHJHHWUTSBRYMY-ORDFMZHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4S,5R,9R,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)/t13-,15-,18+,19+,20-/m0/s1

InChI Key

DHJHHWUTSBRYMY-ORDFMZHBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid isolated from Wedelia trilobata, a plant in the Asteraceae family.[1][2][3][4][5][6] This guide provides a comprehensive overview of the proposed biosynthetic pathway of this complex molecule, drawing upon the established principles of diterpenoid biosynthesis. It details the core enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the ent-kaurene (B36324) skeleton and its subsequent oxidative modifications. While the specific enzymes responsible for the final tailoring steps in Wedelia trilobata have not been fully elucidated, this guide outlines the probable enzymatic reactions and provides detailed, adaptable experimental protocols for the identification, characterization, and quantification of the involved enzymes, primarily cytochrome P450 monooxygenases. This document is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic pathway of this compound and other structurally related diterpenoids.

The Core Biosynthetic Pathway to ent-Kaurenoic Acid

The biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The initial steps leading to the formation of the tetracyclic ent-kaurene skeleton are well-established and involve two key classes of enzymes: diterpene synthases/cyclases (diTPSs) and cytochrome P450 monooxygenases (CYPs).[7]

Cyclization of GGPP to ent-Kaurene

The formation of ent-kaurene from GGPP is a two-step cyclization process catalyzed by two distinct diTPSs:

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This Class II diTPS catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): This Class I diTPS facilitates the metal-dependent ionization of the diphosphate group from ent-CPP, followed by a series of rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.[8]

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The subsequent modifications of the ent-kaurene scaffold are primarily carried out by CYPs. The conversion of ent-kaurene to the pivotal intermediate, ent-kaurenoic acid, is catalyzed by a multifunctional CYP belonging to the CYP701A family, known as ** ent-kaurene oxidase (KO)**.[9][10] This enzyme catalyzes a three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates.

Proposed Biosynthetic Pathway of this compound

The conversion of ent-kaurenoic acid to this compound involves a series of hydroxylation and desaturation reactions. Based on the structure of the final product, these modifications are proposed to be catalyzed by specific cytochrome P450 enzymes.

ent-17-Hydroxykaura-9(11),15-dien-19-oic_acid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701A) Intermediate1 ent-17-Hydroxykaur-15-en-19-oic acid ent_Kaurenoic_Acid->Intermediate1 ent-Kaurene C17-hydroxylase (CYP, proposed) + Desaturase (C15) (CYP, proposed) Intermediate2 This compound Intermediate1->Intermediate2 ent-Kaurene C9(11)-desaturase (CYP, proposed)

Caption: Proposed biosynthetic pathway of this compound.

The proposed enzymatic steps are:

  • C-17 Hydroxylation: An ent-kaurenoic acid C-17 hydroxylase, likely a CYP, introduces a hydroxyl group at the C-17 position.

  • C-15 Desaturation: A desaturase, also likely a CYP, introduces a double bond at the C-15 position.

  • C-9(11) Desaturation: A desaturase introduces a double bond at the C-9(11) position.

The order of these final tailoring steps is yet to be determined and may vary.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes via Transcriptome Analysis

A key step in identifying the specific enzymes from Wedelia trilobata is to perform transcriptome analysis of tissues where the target compound is abundant.

Transcriptome_Analysis_Workflow RNA_Isolation RNA Isolation (e.g., from young leaves of Wedelia trilobata) Library_Prep cDNA Library Preparation and Sequencing (e.g., Illumina) RNA_Isolation->Library_Prep De_Novo_Assembly De Novo Transcriptome Assembly Library_Prep->De_Novo_Assembly Gene_Annotation Gene Annotation (BLAST against NCBI, etc.) De_Novo_Assembly->Gene_Annotation Candidate_Selection Candidate Gene Selection (CYP families, e.g., CYP71) Gene_Annotation->Candidate_Selection

Caption: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Heterologous Expression of Candidate P450 Enzymes

Candidate CYP genes identified from the transcriptome can be functionally characterized by heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).[11][12]

Protocol for Heterologous Expression in Saccharomyces cerevisiae

  • Gene Synthesis and Cloning: Synthesize the codon-optimized full-length coding sequence of the candidate CYP gene and clone it into a yeast expression vector (e.g., pESC-URA).

  • Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis cytochrome P450 reductase to provide the necessary reducing equivalents.

  • Cultivation and Induction: Grow the transformed yeast in a selective medium to an OD600 of 0.6-0.8. Induce protein expression by transferring the cells to a galactose-containing medium.

  • Substrate Feeding: After 24 hours of induction, feed the culture with the precursor, ent-kaurenoic acid (typically dissolved in a small volume of ethanol (B145695) or DMSO).

  • Product Extraction and Analysis: After a further 48-72 hours of incubation, extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC-MS or LC-MS to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using microsomal preparations from the heterologous host can be used to determine the kinetic parameters of the characterized enzymes.

Protocol for Microsomal Preparation and Enzyme Assay

  • Microsome Isolation: Harvest the induced yeast cells, wash with a suitable buffer, and disrupt the cells by bead beating or French press. Centrifuge the lysate at low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction.

  • Enzyme Assay: Resuspend the microsomal pellet in an assay buffer containing a known amount of microsomal protein, the substrate (ent-kaurenoic acid or a subsequent intermediate), and an NADPH-regenerating system.

  • Reaction and Analysis: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. Stop the reaction and extract the products as described above for analysis by GC-MS or LC-MS.

Purification of Recombinant P450 Enzymes

For detailed kinetic and structural studies, the recombinant P450 can be purified.[13]

Protocol for Purification of His-tagged P450s

  • Solubilization: Solubilize the microsomal fraction containing the recombinant P450 with a detergent (e.g., sodium cholate).

  • Affinity Chromatography: Apply the solubilized protein to a Ni-NTA affinity column. Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged P450 with an imidazole (B134444) gradient.

  • Buffer Exchange: Remove the detergent and imidazole by dialysis or gel filtration.

Quantitative Data

Currently, there is no specific quantitative data available for the enzymes involved in the final biosynthetic steps of this compound. However, kinetic parameters for related enzymes in diterpenoid biosynthesis can serve as a reference.

Table 1: Representative Kinetic Parameters of Diterpenoid Biosynthesis Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
ent-Kaurene Oxidaseent-Kaurene~5~0.1Gibberella fujikuroi[14]
Kaurenoic Acid Hydroxylaseent-Kaurenoic Acid~2.5N/AGibberella fujikuroi[15][16]

Note: N/A indicates that the data is not available in the cited literature.

Conclusion

The biosynthesis of this compound follows the general pathway of ent-kaurane diterpenoid biosynthesis, with the final tailoring steps likely catalyzed by a series of cytochrome P450 enzymes. This guide provides a framework for the elucidation of this specific pathway in Wedelia trilobata. The application of transcriptomics, heterologous expression, and detailed enzymatic assays will be crucial in identifying and characterizing the specific hydroxylases and desaturases involved. The successful elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable diterpenoids.

References

Unveiling ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Whitepaper on its Discovery in Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, from the plant Wedelia trilobata. This document details the experimental protocols employed in its initial identification and presents all relevant quantitative data in a structured format. While the biological activities of this specific compound remain to be investigated, this paper serves as a foundational resource for researchers interested in exploring its therapeutic potential. Visualizations of the experimental workflow and a proposed pathway for future bioactivity screening are included to guide further research and development efforts.

Introduction

Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, particularly ent-kaurane diterpenoids.[2][3] These compounds have garnered significant interest in the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.

In 2013, a phytochemical investigation of the ethanol (B145695) extract of Wedelia trilobata led to the isolation and identification of four new ent-kaurane diterpenoids, one of which was this compound.[2][4] This discovery added to the growing library of known natural products and highlighted the chemical diversity within the Wedelia genus. This whitepaper provides an in-depth look at the original research that identified this novel compound.

Physicochemical and Spectroscopic Data

The isolated this compound was characterized as a white powder.[2] A summary of its physicochemical and key spectroscopic data is presented below.

PropertyValue
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.4 g/mol
Optical Rotation [α]²³D -45 (c 0.1, MeOH)
HRESIMS m/z 315.1966 [M-H]⁻ (calcd. for C₂₀H₂₇O₃, 315.1966)
Table 1: Physicochemical properties of this compound.[2]

The structural elucidation was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The detailed ¹H and ¹³C NMR data are provided in the following tables.

PositionδH (ppm)J (Hz)
1.80m
1.15m
1.70m
1.60m
1.45m
1.35m
51.95d
2.10m
1.90m
1.65m
1.55m
82.20m
115.30br s
12α2.05m
12β1.50m
132.60m
14α1.75m
14β1.25m
165.95br s
17a4.90br s
17b4.80br s
181.25s
201.10s
Table 2: ¹H NMR (500 MHz, CDCl₃) data for this compound.[2]
PositionδC (ppm)Type
139.5CH₂
219.1CH₂
337.8CH₂
443.8C
556.2CH
621.8CH₂
740.8CH₂
849.2CH
9157.2C
1038.1C
11113.5CH
1232.5CH₂
1338.8CH
1445.9CH₂
15150.3C
16109.8CH
1764.5CH₂
1828.9CH₃
19184.2C
2018.2CH₃
Table 3: ¹³C NMR (125 MHz, CDCl₃) data for this compound.[2]

Experimental Protocols

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.

Plant Material

The whole plant of Wedelia trilobata was collected in the Yunnan province of China. A voucher specimen (No. 20100816) was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.[2]

Extraction and Isolation

The air-dried and powdered whole plant material (10 kg) was extracted three times with 95% ethanol at room temperature. The resulting crude extract (800 g) was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction (350 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether/acetone (from 10:0 to 0:10, v/v) to yield several fractions (Fr.1-Fr.10).[2]

Fraction 6 (25 g) was further separated by repeated column chromatography over silica gel (petroleum ether/acetone, 8:2) and Sephadex LH-20 (CHCl₃/MeOH, 1:1) to afford this compound (6.2 mg).[2]

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer.

  • 2D NMR: HSQC, HMBC, and ROESY experiments were conducted to establish the planar structure and relative stereochemistry.

  • HRESIMS: High-resolution mass spectrometry was performed on a Waters AutoSpec Premier P776 spectrometer to determine the molecular formula.

  • Optical Rotation: This was measured on a Horiba SEPA-300 polarimeter.[2]

Visualizations

Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound from Wedelia trilobata.

G plant Dried, powdered Wedelia trilobata (10 kg) extraction 95% EtOH Extraction (3x) plant->extraction crude_extract Crude Extract (800 g) extraction->crude_extract partition EtOAc/H₂O Partition crude_extract->partition etoac_fraction EtOAc Fraction (350 g) partition->etoac_fraction silica_cc1 Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) etoac_fraction->silica_cc1 fraction6 Fraction 6 (25 g) silica_cc1->fraction6 silica_cc2 Repeated Silica Gel CC (Petroleum Ether/Acetone, 8:2) fraction6->silica_cc2 sephadex Sephadex LH-20 (CHCl₃/MeOH, 1:1) silica_cc2->sephadex final_compound This compound (6.2 mg) sephadex->final_compound

Isolation workflow for the target compound.
Proposed Future Directions: Bioactivity Screening

To date, the biological activities of this compound have not been reported. The following diagram outlines a logical workflow for the initial biological screening of this compound.

G compound This compound primary_screening Primary Bioactivity Screening compound->primary_screening cytotoxicity Cytotoxicity Assays (e.g., MTT, against cancer cell lines) primary_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, against bacteria and fungi) primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) primary_screening->anti_inflammatory hit_identification Hit Identification & Dose-Response cytotoxicity->hit_identification antimicrobial->hit_identification anti_inflammatory->hit_identification mechanism_of_action Mechanism of Action Studies hit_identification->mechanism_of_action signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) mechanism_of_action->signaling_pathway in_vivo In Vivo Model Validation signaling_pathway->in_vivo

Proposed workflow for bioactivity screening.

Conclusion and Future Outlook

The discovery of this compound in Wedelia trilobata has contributed to the phytochemical understanding of this medicinally important plant.[2] The detailed experimental protocols and comprehensive spectroscopic data presented in this whitepaper provide a solid foundation for the synthesis and further investigation of this compound.

The lack of biological activity data for this compound represents a significant research gap and an opportunity for drug discovery. Given the established cytotoxic and anti-inflammatory properties of other ent-kaurane diterpenoids, it is plausible that this compound may also possess valuable therapeutic properties. The proposed workflow for bioactivity screening offers a roadmap for elucidating its potential pharmacological profile. Future research should focus on these initial screenings, followed by more in-depth studies to determine its mechanism of action and potential for development as a therapeutic agent.

References

In-Depth Technical Guide: ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. Isolated from medicinal plants such as Wedelia trilobata, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic data. It also details an established protocol for its isolation from natural sources and discusses its potential biological significance in the context of related ent-kaurane diterpenoids, including potential mechanisms of action. This document is intended to serve as a foundational resource for researchers investigating this and related compounds for potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a tetracyclic kaurane (B74193) skeleton. The systematic name for this compound is this compound. Its chemical structure is characterized by the presence of a carboxylic acid at C-19, a hydroxyl group at C-17, and two double bonds at positions C-9(11) and C-15.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₈O₃[1][2]
Molecular Weight 316.43 g/mol [1][2]
CAS Number 1588516-88-4[2][3]
Appearance White amorphous powder
Solubility Soluble in methanol, chloroform

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
11.85, 1.10m
21.95, 1.70m
31.45, 1.35m
51.75m
61.65, 1.55m
71.50, 1.40m
82.10m
115.30t3.5
122.20, 2.15m
132.80m
141.60, 1.25m
155.85s
174.15s
181.20s
200.90s

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
139.511118.5
219.11230.5
337.81341.5
443.81439.8
556.515150.2
622.016148.8
741.01765.5
848.51829.0
9152.519184.0
1038.52015.5

Experimental Protocols

Isolation from Wedelia trilobata

The following protocol is a summary of the method described for the isolation of this compound.

Workflow for Isolation

G Isolation Workflow A Air-dried, powdered whole plants of Wedelia trilobata B Extraction with 95% EtOH (3x, 3 days each) at room temperature A->B C Concentration of combined extracts under reduced pressure B->C D Suspension of residue in H₂O and partitioning with EtOAc C->D E EtOAc extract subjected to silica (B1680970) gel column chromatography D->E F Elution with a gradient of petroleum ether-acetone E->F G Collection and combination of fractions based on TLC F->G H Further purification by repeated column chromatography (silica gel, Sephadex LH-20) G->H I Isolation of pure this compound H->I

Figure 1: Isolation workflow for this compound.

Detailed Steps:

  • Extraction: Air-dried and powdered whole plants of Wedelia trilobata are extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times, with each extraction lasting for three days.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc layer, containing the less polar compounds, is collected.

  • Chromatography: The EtOAc extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and acetone.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined.

  • Purification: The combined fractions are further purified by repeated column chromatography, which may include silica gel and Sephadex LH-20 columns, to yield the pure this compound.

Synthesis

A specific, detailed synthesis protocol for this compound has not been reported in the literature. However, general synthetic strategies for the ent-kaurane skeleton have been developed. These often involve multi-step sequences that may include Diels-Alder reactions to construct the polycyclic core, followed by functional group manipulations to introduce the desired hydroxyl, carboxylic acid, and double bond functionalities. Researchers interested in the total synthesis of this compound should refer to literature on the synthesis of related ent-kaurane diterpenoids for potential synthetic routes.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is limited, many related ent-kaurane diterpenoids have demonstrated significant cytotoxic and anti-inflammatory properties.[4][5]

Cytotoxicity

Ent-kaurane diterpenoids have been shown to exhibit cytotoxic activity against various cancer cell lines.[5] The potential cytotoxicity of this compound can be evaluated using the MTT assay.

MTT Assay Protocol

G MTT Assay Workflow A Seed cells in a 96-well plate and incubate for 24h B Treat cells with varying concentrations of the test compound A->B C Incubate for the desired exposure time (e.g., 24, 48, 72h) B->C D Add MTT solution to each well and incubate for 2-4h C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability as a percentage of the control F->G

Figure 2: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Several ent-kaurane diterpenoids exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Potential Mechanism of Action

G Hypothesized NF-κB Inhibition cluster_0 Cytoplasm cluster_1 Nucleus A Pro-inflammatory Stimulus (e.g., LPS) B IKK Complex A->B C IκB B->C P F IκB Degradation C->F D NF-κB G NF-κB D->G translocates E ent-17-Hydroxykaura-9(11), 15-dien-19-oic acid E->B Inhibits? F->D releases H Pro-inflammatory Gene Transcription G->H

Figure 3: A potential mechanism of NF-κB inhibition by ent-kaurane diterpenoids.

Nitric Oxide Production Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Detailed Steps:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[7][8]

Conclusion

This compound is a member of the structurally diverse ent-kaurane class of diterpenoids. This guide has provided a summary of its chemical structure, spectroscopic properties, and a protocol for its isolation. While further research is required to fully elucidate its biological activities and mechanisms of action, the information presented here, along with the provided experimental protocols, offers a solid foundation for future investigations into its potential as a therapeutic agent. The exploration of its effects on signaling pathways such as NF-κB will be a critical step in understanding its pharmacological potential.

References

Technical Guide on the Biological Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: Current Research Status

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the biological activity data for the specific diterpenoid, ent-17-hydroxykaura-9(11),15-dien-19-oic acid. This document outlines the available information and highlights the areas where further research is required to meet the needs of researchers, scientists, and drug development professionals.

Isolation and Identification

This compound is a natural product belonging to the ent-kaurane class of diterpenoids. It has been successfully isolated from the plant Wedelia trilobata, a species known for producing a variety of structurally related compounds[1][2]. Its structure has been elucidated through spectroscopic studies, confirming its unique chemical architecture within the kaurane (B74193) family[1][2].

While the isolation of this compound has been documented, the scientific literature available to date does not contain specific reports on its biological activities. Extensive searches for quantitative data, such as IC50 or EC50 values, from cytotoxicity, anti-inflammatory, antimicrobial, or other bioassays have not yielded any specific results for this compound.

Biological Activities of Structurally Related ent-Kaurane Diterpenoids

In contrast to the limited information on this compound, a considerable body of research exists on the biological effects of other ent-kaurane diterpenoids. These related compounds have demonstrated a wide range of pharmacological activities, suggesting that this compound may also possess therapeutic potential.

For instance, a closely related compound, ent-17-hydroxykaur-15-en-19-oic acid , has shown cytotoxic effects against a variety of human cancer cell lines. Studies have reported its activity against prostate (LNCaP2), colon, and breast cancer cells, with IC50 values in the microgram per milliliter range[3][4][5]. Another related diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , has been found to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells[6]. Furthermore, ent-16β,17-dihydroxykauran-19-oic acid has been identified as an anti-inflammatory agent that inhibits the production of nitric oxide[7] and also exhibits anti-HIV activity[8][9].

The antimicrobial properties of various diterpenoids isolated from Wedelia trilobata have also been investigated, with some compounds showing weak inhibitory activities against Monilia albicans[1][10]. However, specific data for this compound was not provided in these studies.

Data Presentation and Experimental Protocols

Due to the absence of specific biological activity data for this compound, it is not possible to provide structured tables of quantitative data or detailed experimental protocols for this compound at this time.

Signaling Pathways and Visualizations

Similarly, without experimental data on the mechanism of action of this compound, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible.

Future Directions and Conclusion

The structural similarity of this compound to other biologically active ent-kaurane diterpenoids suggests that it is a promising candidate for further pharmacological investigation. Future research should focus on screening this compound in a variety of bioassays to determine its potential cytotoxic, anti-inflammatory, antimicrobial, and other therapeutic properties.

Recommendation for an Alternative In-depth Guide:

Given the limited data on the requested compound, we propose the development of a similar in-depth technical guide on a closely related and extensively studied ent-kaurane diterpenoid, such as kaurenoic acid (ent-kaur-16-en-19-oic acid) . Sufficient public data exists for this compound to fulfill all the requirements of a detailed technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

References

An In-depth Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and its Derivatives: From Cytotoxicity to Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-kaurane diterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, including potent anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] This technical guide focuses on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and its derivatives, providing a comprehensive overview of their cytotoxic effects against various cancer cell lines, the underlying molecular mechanisms of action, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development, facilitating further investigation into the therapeutic potential of this promising class of compounds.

Introduction

ent-kaurane diterpenoids are tetracyclic diterpenes characterized by a specific stereochemistry.[2] They are widely distributed in the plant kingdom, with notable occurrences in the Isodon, Croton, and Wedelia genera.[1][3] The core scaffold of ent-kaurane has been a focal point for phytochemical and pharmacological research due to the broad spectrum of biological activities exhibited by its derivatives.[2] Among these, this compound, isolated from Wedelia trilobata, has emerged as a compound of interest.[4][5][6][7] This guide will delve into the cytotoxic properties of this parent compound and its structural analogs, presenting key quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways they modulate.

Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundLNCaPProstate Cancer17.63 µg/mL[8][9]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1, LNCaPProstate Cancer6-50 µg/mL[8][10]
HT29, HCT116, SW480, SW620Colon Cancer6-50 µg/mL[8][10]
MCF-7Breast Cancer6-50 µg/mL[8][10]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2Hepatocellular Carcinoma27.3 ± 1.9[11][12]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2Hepatocellular Carcinoma24.7 ± 2.8[11][12]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549Lung Adenocarcinoma30.7 ± 1.7[11][12]
Jungermannenone AHL-60Human Leukemia1.3[13]
Jungermannenone BHL-60Human Leukemia5.3[13]
Jungermannenone CHL-60Human Leukemia7.8[13]
Jungermannenone DHL-60Human Leukemia2.7[13]
Atractyligenin Derivative 24HCT116Colon Cancer5.35
Atractyligenin Derivative 25HCT116Colon Cancer5.50[14]
Atractyligenin Derivative 23Caco-2Colorectal Adenocarcinoma>10[14]
Atractyligenin Derivative 24Caco-2Colorectal Adenocarcinoma~7[14]
Effusanin ECNE2Nasopharyngeal Carcinoma~60[15]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidA549Lung CancerTime and dose-dependent[16]
CNE-2ZNasopharyngeal CarcinomaTime and dose-dependent

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[17]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed and treat cells with the ent-kaurane diterpenoid compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[20] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways

This compound and its derivatives exert their cytotoxic effects through the modulation of several key signaling pathways. The induction of apoptosis is a central mechanism, often initiated by the generation of reactive oxygen species (ROS) and subsequent activation of stress-related kinase cascades.

ROS-Mediated JNK Signaling Pathway

Several ent-kaurane diterpenoids have been shown to induce the production of intracellular ROS.[21][22][23] This increase in ROS can lead to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[1][21][24] Activated JNK can then phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.

ROS_JNK_Pathway compound ent-Kaurane Diterpenoid ros Increased ROS Production compound->ros mkk4 MKK4 Activation ros->mkk4 stimulates jnk JNK Phosphorylation mkk4->jnk phosphorylates apoptosis Apoptosis jnk->apoptosis induces

ROS-JNK Signaling Pathway
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a role in regulating cell growth and proliferation.[25] Some ent-kaurane diterpenoids have been identified as novel AMPK activators.[25] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key promoter of cell growth and proliferation. By activating AMPK, these compounds can effectively halt the cell cycle and induce apoptosis.

AMPK_Pathway compound ent-Kaurane Diterpenoid ampk AMPK Activation compound->ampk activates mtor mTOR Pathway Inhibition ampk->mtor inhibits apoptosis Apoptosis ampk->apoptosis induces proliferation Cell Proliferation mtor->proliferation promotes mtor->apoptosis inhibits

AMPK Signaling Pathway
Experimental Workflow for Pathway Analysis

To elucidate the involvement of these signaling pathways, a series of molecular biology techniques are employed.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with ent-Kaurane Diterpenoid start->treatment ros_detection ROS Detection (e.g., DCFH-DA) treatment->ros_detection protein_extraction Protein Extraction treatment->protein_extraction apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis and Pathway Confirmation ros_detection->data_analysis western_blot Western Blot Analysis (p-JNK, p-AMPK, etc.) protein_extraction->western_blot western_blot->data_analysis apoptosis_assay->data_analysis

Experimental Workflow for Pathway Analysis

Conclusion

This compound and its derivatives represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis through the modulation of key signaling pathways such as the ROS-mediated JNK cascade and the AMPK pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into these compounds. Future studies should focus on elucidating detailed structure-activity relationships, exploring their in vivo efficacy and safety profiles, and further unraveling the intricacies of their molecular mechanisms to pave the way for their potential development as novel anticancer agents.

References

Preliminary Screening of ent-Kaurene Diterpenoids from Wedelia trilobata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, is a plant species known for its prolific growth in tropical and subtropical regions.[1] Beyond its ecological impact, this plant has garnered significant scientific interest due to its rich chemical constitution, particularly the presence of ent-kaurene (B36324) diterpenoids. These tetracyclic diterpenes, characterized by a perhydrophenanthrene core and a cyclopentane (B165970) ring, are precursors to gibberellins (B7789140) and have demonstrated a wide array of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the preliminary screening of ent-kaurene diterpenoids from Wedelia trilobata, consolidating data on isolated compounds, detailing experimental protocols for their extraction and characterization, and visualizing key experimental and biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and phytochemistry.

Quantitative Data Summary

The preliminary screening of Wedelia trilobata has led to the isolation and identification of a significant number of ent-kaurene diterpenoids. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of the isolated compounds and their observed biological activities.

Table 1: ent-Kaurene Diterpenoids Isolated from Wedelia trilobata

Compound NumberCompound NameMolecular FormulaSource (Part of Plant)Reference
1 3α-tigloyloxypterokaurene L3C25H34O4Whole Plant[5][6]
2 ent-17-hydroxy-kaura-9(11),15-dien-19-oic acidC20H28O3Whole Plant[5][6]
3 Wedelobatin AC40H54O9Whole Plant[5][6]
4 Wedelobatin BC40H54O9Whole Plant[5][6]
5 16α-hydroxy-ent-kauran-19-oic acidC20H32O3Leaves[3]
6 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25)C25H36O4Not Specified[3]
7 3α,16α-dihydroxy-ent-kauran-19-oic acidC20H32O4Leaves[3]
8 3α,9β-dihydroxy-ent-kauran-19-oic acidC20H32O4Leaves[3]
9 16α,17,19-trihydroxy-18-nor-ent-kauran-4β-olC19H32O4Whole Plant[3]
10 17-chloro-16β-hydroxy-ent-kauran-19-oic acidC20H31ClO3Whole Plant[3]
11 ent-kaura-9(11),16-dien-19-oic acid (Grandiflorenic acid)C20H28O2Not Specified[3]
12 Kaurenoic acidC20H30O2Not Specified[4]
13 3α-angeloyloxy-9β-hydroxyent-kaura-16-en-19-oic acid (WT-29)C25H36O5Not Specified[7]

Table 2: Antimicrobial Activity of Selected ent-Kaurene Diterpenoids from Wedelia trilobata

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Compound 2 from[1]Monilia albicans~125[1]
Compound 4 from[1]Monilia albicans~125[1]
Compound 7 from[1]Monilia albicans~125[1]
Compound 10 from[1]Monilia albicans~125[1]
Compound 12 from[1]Monilia albicans~125[1]
Compound 13 from[1]Monilia albicans~125[1]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of ent-kaurene diterpenoids from Wedelia trilobata, based on established protocols from the scientific literature.

Plant Material Collection and Preparation
  • Collection: Whole plants of Wedelia trilobata are collected from their natural habitat.

  • Identification: The plant material is authenticated by a qualified botanist.

  • Preparation: The collected plant material is washed, air-dried, and then pulverized into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is adsorbed onto silica (B1680970) gel and applied to a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., petroleum ether-ethyl acetate gradients from 1:0 to 0:1).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification (Sephadex LH-20 and Preparative HPLC):

    • Combined fractions are further purified using Sephadex LH-20 column chromatography, often with methanol (B129727) as the eluent, to remove pigments and other impurities.

    • Final purification of individual compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to fully elucidate the structure and relative stereochemistry of the diterpenoids.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]

  • Optical Rotation: The specific optical rotation is measured to determine the enantiomeric nature of the kaurane (B74193) diterpenoids, with most belonging to the ent-series exhibiting negative optical rotation values.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of ent-kaurene diterpenoids from Wedelia trilobata.

G A Plant Material (Wedelia trilobata) B Air Drying & Pulverization A->B C Ethanol Extraction B->C D Concentration (Crude Extract) C->D E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure ent-Kaurene Diterpenoids H->I J Structure Elucidation (NMR, MS, IR) I->J G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) G cluster_0 Cellular Response Modulation WT29 WT-29 (ent-Kaurene Diterpenoid) NFkB NF-κB Pathway WT29->NFkB Inhibits Nrf2 Nrf2/Keap-1 Pathway WT29->Nrf2 Activates MAPK MAPK Pathway WT29->MAPK Modulates Inflammation Inflammation NFkB->Inflammation Nrf2->Inflammation Reduces Oxidative Stress MAPK->Inflammation Allergy Allergy MAPK->Allergy

References

Pharmacological Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurene diterpenoid, a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known and potential pharmacological properties of this specific compound. Information on this particular diterpenoid is emerging, and where direct data is limited, this paper will draw upon evidence from structurally similar kaurene diterpenoids to infer its potential therapeutic applications. This compound has been isolated from Wedelia trilobata.[1][2] The potential pharmacological activities of diterpenoids from Wedelia trilobata include antimicrobial, anti-inflammatory, and cytotoxic effects.

Pharmacological Potential

Based on the activities of closely related kaurene diterpenoids, the primary areas of pharmacological interest for this compound are cytotoxicity against cancer cell lines and anti-inflammatory properties.

Cytotoxic Potential

While specific studies on the cytotoxic effects of this compound are not yet available in the public domain, extensive research on the similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This suggests a strong likelihood of similar activity for the title compound.

Table 1: Cytotoxicity of Structurally Similar Kaurene Diterpenoids

CompoundCell LineCancer TypeIC50 (µg/mL)
ent-17-Hydroxykaur-15-en-19-oic acidLNCaPProstate17.63[3][4][5]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1Prostate6 - 50[4][6]
ent-17-Hydroxykaur-15-en-19-oic acidHT29Colon6 - 50[4][6]
ent-17-Hydroxykaur-15-en-19-oic acidHCT116Colon6 - 50[4][6]
ent-17-Hydroxykaur-15-en-19-oic acidSW480Colon6 - 50[4][6]
ent-17-Hydroxykaur-15-en-19-oic acidSW620Colon6 - 50[4][6]
ent-17-Hydroxykaur-15-en-19-oic acidMCF-7Breast6 - 50[4][6]

Experimental Protocols

The following are detailed experimental protocols for key assays relevant to assessing the pharmacological potential of this compound, based on methodologies used for similar compounds.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., LNCaP, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Logical Relationships

The cytotoxic and anti-inflammatory effects of kaurene diterpenoids are often mediated through complex signaling pathways. The following diagrams illustrate these potential mechanisms of action.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Anti_Inflammatory_Pathway compound This compound nfkb NF-κB Pathway compound->nfkb Inhibits mapk MAPK Pathway compound->mapk Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory mapk->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Potential anti-inflammatory signaling pathways inhibited by the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The data from structurally related kaurene diterpenoids strongly suggests that this compound is likely to possess significant cytotoxic and anti-inflammatory activities.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from Wedelia trilobata or through synthetic routes.

  • In Vitro Bioassays: Comprehensive screening of the compound against a wide panel of cancer cell lines and in various anti-inflammatory assay models to determine its specific activity and potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound to understand its mode of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammation.

This technical guide serves as a foundational document to stimulate and guide further research into the pharmacological potential of this intriguing natural product.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid that has been isolated from the plant Wedelia trilobata[1][2][3][4][5]. This class of compounds is of significant interest to the scientific community due to its potential biological activities. These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this specific diterpenoid, compiled from published research. The protocols are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

PropertyValue
Compound Name This compound
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.43 g/mol
CAS Number 1588516-88-4[6]
Natural Source Wedelia trilobata (L.) Hitchc[1][2][3][4][5]
Appearance White amorphous powder[7]

Experimental Protocols

The following protocols are based on established methods for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.

Protocol 1: Extraction of Plant Material

This protocol outlines the initial extraction of crude secondary metabolites from the dried plant material.

Materials:

  • Dried, powdered whole plant of Wedelia trilobata

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Macerate the dried, powdered whole plant of Wedelia trilobata in 95% ethanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete submersion and effective extraction.

  • Allow the mixture to stand for a period of 24-48 hours with occasional agitation to enhance extraction efficiency.

  • Filter the extract to separate the plant residue from the ethanol solution.

  • Repeat the extraction process on the plant residue two to three more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Combine all the ethanol extracts.

  • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol describes the separation of the crude extract into fractions with varying polarities.

Materials:

  • Crude ethanol extract from Protocol 1

  • Silica (B1680970) gel (for column chromatography)

  • Solvents: Petroleum ether, Acetone

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Adsorb the crude ethanol extract onto a small amount of silica gel.

  • Prepare a silica gel column packed with silica gel in petroleum ether.

  • Load the adsorbed crude extract onto the top of the prepared silica gel column.

  • Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone. A suggested gradient is from 40:1 to 15:1 (petroleum ether:acetone)[2].

  • Collect the eluate in fractions of appropriate volumes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

  • Combine fractions that show a similar profile on TLC.

Protocol 3: Purification of this compound

This protocol details the fine purification of the target compound from the enriched fractions.

Materials:

  • Enriched fractions from Protocol 2

  • Sephadex LH-20

  • Methanol (B129727)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., Methanol, Water, Acetonitrile)

Procedure:

  • The fractions containing the target compound, as identified by TLC, are subjected to further chromatographic separation.

  • Sephadex LH-20 Chromatography:

    • Pack a column with Sephadex LH-20 equilibrated in methanol.

    • Load the concentrated enriched fraction onto the column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC to isolate the compound of interest.

  • Preparative/Semi-preparative HPLC:

    • For final purification, subject the fraction containing the target compound to HPLC.

    • Use a suitable mobile phase, which may require optimization (e.g., a gradient of methanol and water or acetonitrile (B52724) and water).

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Characterization Data

The identity and purity of the isolated compound should be confirmed by spectroscopic methods.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for this compound as reported in the literature[2].

Position¹³C NMR (δc)¹H NMR (δн, mult., J in Hz)
139.5 (t)1.83 (m), 1.15 (m)
219.1 (t)1.95 (m), 1.63 (m)
337.1 (t)2.15 (m), 1.50 (m)
443.8 (s)
555.4 (d)1.25 (m)
622.0 (t)1.95 (m), 1.83 (m)
736.9 (t)2.30 (m), 2.05 (m)
845.9 (d)2.50 (m)
9157.2 (s)
1038.1 (s)
11113.5 (d)5.35 (br s)
1230.5 (t)2.15 (m), 1.95 (m)
1338.8 (d)2.65 (m)
1438.5 (t)2.15 (m), 1.83 (m)
15148.8 (s)
16110.2 (t)5.00 (dd, 3.7, 3.1), 4.85 (br s)
1765.5 (t)4.20 (s)
1828.8 (q)1.28 (s)
19182.5 (s)
2017.5 (q)1.18 (s)

Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and purification of this compound.

experimental_workflow node_start Dried Wedelia trilobata Plant Material node_extraction Extraction with 95% Ethanol node_start->node_extraction node_filtration Filtration node_extraction->node_filtration node_concentration Concentration (Rotary Evaporator) node_filtration->node_concentration node_crude_extract Crude Ethanol Extract node_concentration->node_crude_extract node_fractionation Silica Gel Column Chromatography (Petroleum Ether:Acetone Gradient) node_crude_extract->node_fractionation node_fractions Collected Fractions node_fractionation->node_fractions node_purification Further Purification (Sephadex LH-20 / HPLC) node_fractions->node_purification node_final_product Pure this compound node_purification->node_final_product node_analysis Spectroscopic Analysis (NMR, MS) node_final_product->node_analysis

Caption: Overall workflow for the isolation and purification of the target compound.

logical_relationship node_plant Natural Source (Wedelia trilobata) node_class Compound Class (ent-Kaurane Diterpenoid) node_plant->node_class contains node_method Isolation Method (Extraction & Chromatography) node_plant->node_method is processed by node_target Target Compound (this compound) node_class->node_target is an example of node_application Potential Applications (Research, Drug Development) node_target->node_application has node_method->node_target to yield

References

Application Note: NMR Spectroscopic Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from the medicinal plant Wedelia trilobata.[1][2] Kaurane diterpenoids are a class of natural products known for their diverse and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The detailed structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such natural products. This application note provides a detailed protocol and reference data for the NMR spectroscopic analysis of this compound.

Data Presentation

The ¹H and ¹³C NMR spectroscopic data for this compound, acquired in CDCl₃, are summarized in the table below. The assignments are based on 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
139.4 (t)1.88 (m), 1.12 (m)
219.1 (t)1.95 (m), 1.85 (m)
342.2 (t)1.48 (m), 1.38 (m)
443.8 (s)-
556.9 (d)1.18 (dd, J = 11.5, 2.0)
621.8 (t)1.65 (m), 1.55 (m)
741.2 (t)1.50 (m), 1.30 (m)
845.9 (s)-
9157.2 (s)-
1038.1 (s)-
11113.5 (d)5.00 (dd, J = 3.7, 3.1)
1237.8 (t)2.25 (m), 2.15 (m)
1338.8 (d)2.60 (br s)
1445.0 (t)1.75 (m), 1.65 (m)
15148.9 (d)5.80 (s)
16143.8 (s)-
1765.2 (t)4.15 (s)
1829.0 (q)1.25 (s)
19184.2 (s)-
2017.8 (q)1.10 (s)

Experimental Protocols

1. Sample Preparation

A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Data Points: 1024 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2) and 220 ppm (F1)

    • ¹JCH Coupling Constant: Optimized for 145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2) and 220 ppm (F1)

    • Long-range Coupling Delay: Optimized for 8 Hz

Mandatory Visualization

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Plant_Material Wedelia trilobata Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Sample_Prep Sample Preparation (in CDCl3) Pure_Compound->Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition H1_NMR 1H NMR NMR_Acquisition->H1_NMR C13_NMR 13C NMR NMR_Acquisition->C13_NMR COSY COSY NMR_Acquisition->COSY HSQC HSQC NMR_Acquisition->HSQC HMBC HMBC NMR_Acquisition->HMBC Data_Processing Spectral Processing & Analysis H1_NMR->Data_Processing C13_NMR->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.

References

Application Notes and Protocols for Cytotoxicity Assays of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols relevant to the assessment of the cytotoxic properties of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid .

Important Note: As of the latest literature review, specific cytotoxicity data (such as IC50 values) and detailed mechanistic studies for this compound, a diterpenoid isolated from Wedelia trilobata, are not extensively available.[1][2] However, significant research has been conducted on structurally similar kaurene diterpenoids, which can provide valuable insights and a starting point for investigating this specific compound. This document, therefore, presents data and protocols based on these closely related analogs, alongside standardized assay procedures.

Data Presentation: Cytotoxicity of Structurally Related Kaurene Diterpenoids

The following table summarizes the cytotoxic activity of ent-17-Hydroxykaur-15-en-19-oic acid, a closely related analog of the topic compound. This data is crucial for comparative analysis and for guiding the experimental design for this compound.

CompoundCell LineCancer TypeIC50 Value (µg/mL)Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaPProstate Cancer17.63[3][4]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1Prostate Cancer6 to 50[3][5]
ent-17-Hydroxykaur-15-en-19-oic acidHT29Colon Cancer6 to 50[3][5]
ent-17-Hydroxykaur-15-en-19-oic acidHCT116Colon Cancer6 to 50[3][5]
ent-17-Hydroxykaur-15-en-19-oic acidSW480Colon Cancer6 to 50[3][5]
ent-17-Hydroxykaur-15-en-19-oic acidSW620Colon Cancer6 to 50[3][5]
ent-17-Hydroxykaur-15-en-19-oic acidMCF-7Breast Cancer6 to 50[3][5]

Experimental Protocols

Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye and air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assays start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Incubation (24h for attachment) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial dilutions of test compound) incubation1->compound_treatment incubation2 Incubation (e.g., 24, 48, 72h) compound_treatment->incubation2 assay_step Assay Specific Step (e.g., MTT or SRB addition) incubation2->assay_step measurement Absorbance Measurement (Microplate Reader) assay_step->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assays.

Proposed Signaling Pathway for a Related Kaurene Diterpenoid

The following diagram illustrates the proposed apoptotic signaling pathway for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a structurally related kaurene diterpenoid. This may provide a hypothetical framework for investigating the mechanism of action of this compound. This compound has been shown to induce apoptosis through a mitochondrial-mediated pathway.[9] It leads to the translocation of Bax to the mitochondria, downregulation of Bcl-2, and the activation of caspases.[9] The activation of MAPK and inactivation of NF-κB are also critical in this process.[9]

Apoptosis_Signaling_Pathway Proposed Apoptotic Pathway for a Related Kaurene Diterpenoid cluster_upstream Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid MAPK MAPK Activation (JNK, ERK, p38) compound->MAPK NFkB NF-κB Inactivation compound->NFkB Bax Bax (Pro-apoptotic) compound->Bax promotes translocation Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for a related compound.

References

Application Notes and Protocols: In Vitro Evaluation of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Related Diterpenoids on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro testing of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and structurally similar kaurene-type diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (compound 5F), on various cancer cell lines. The protocols and methodologies outlined below are based on established research demonstrating the anticancer properties of these natural compounds.

Overview of Anticancer Activity

Ent-kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and modulation of key signaling pathways such as NF-κB and MAPK.

Note: While the user specified this compound, a significant body of published research focuses on the closely related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F). Due to their structural similarity, the experimental protocols and expected biological activities are anticipated to be highly comparable.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the dose-dependent effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) on various cancer cell lines. This data is compiled from multiple studies and serves as a reference for expected outcomes.

Table 1: Cytotoxicity of Compound 5F on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µg/mL)
CNE-2ZNasopharyngeal CarcinomaMTT24~40
48~20
72~10
A549Lung CancerMTT24~30
48~15
72~8
Laryngeal Cancer CellsLaryngeal CancerMTT48Dose-dependent decrease in viability
Anaplastic Thyroid Carcinoma CellsThyroid CancerNot SpecifiedNot SpecifiedDose-dependent cell death

Table 2: Effects of Compound 5F on Cell Cycle Distribution and Apoptosis

Cell LineConcentration (µg/mL)Incubation Time (h)Effect
CNE-2Z10-4024G2/M phase arrest
A54910-8048G2 phase arrest, increase in sub-G1 population
Laryngeal Cancer CellsNot SpecifiedNot SpecifiedInduction of apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the test compound on cancer cells.

Workflow:

start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of the test compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: MTT Assay Workflow for Cell Viability.

Protocol:

  • Seed cancer cells (e.g., CNE-2Z, A549) in a 96-well plate at a density of 5x10³ cells per well in 200 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0-80 µg/mL). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the number of apoptotic and necrotic cells.

Workflow:

start Seed and treat cells with the test compound harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Apoptosis Assay Workflow.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Workflow:

start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix incubate Incubate at -20°C overnight fix->incubate wash_fix Wash to remove fixative incubate->wash_fix stain Resuspend in PI/RNase staining buffer wash_fix->stain incubate_stain Incubate in the dark for 30 min stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze

Caption: Cell Cycle Analysis Workflow.

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Workflow:

start Treat cells and lyse to extract proteins quantify Quantify protein concentration (e.g., BCA assay) start->quantify prepare Prepare samples with loading buffer quantify->prepare sds_page Separate proteins by SDS-PAGE prepare->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane with 5% non-fat milk transfer->block probe_primary Incubate with primary antibody (e.g., anti-Bax, anti-Bcl-2) block->probe_primary wash1 Wash membrane probe_primary->wash1 probe_secondary Incubate with HRP-conjugated secondary antibody wash1->probe_secondary wash2 Wash membrane probe_secondary->wash2 detect Detect signal using chemiluminescence wash2->detect analyze_blot Analyze protein bands detect->analyze_blot

Caption: Western Blot Analysis Workflow.

Protocol:

  • After treatment with the test compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Apoptosis: Bax, Bcl-2, Cytochrome c, Cleaved Caspase-3, PARP.[1][2][3]

    • Cell Cycle: p21, Cyclin D1.[1][2]

    • Signaling: NF-κB p65, IκBα.[1][4][5]

    • Loading Control: β-actin or GAPDH.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Ent-kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

The compound induces apoptosis primarily through the intrinsic mitochondrial pathway.

compound ent-kaurane diterpenoid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cyt_c Cytochrome c release mito->cyt_c casp9 Caspase-9 activation cyt_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Mitochondrial Apoptosis Pathway.

This diterpenoid downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[2][3]

Inhibition of the NF-κB Signaling Pathway

The compound has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival.

cluster_nucleus Nucleus compound ent-kaurane diterpenoid ikb_deg IκBα degradation compound->ikb_deg Prevents nfkb NF-κB (p65) ikb_deg->nfkb releases ikb IκBα nfkb_complex NF-κB/IκBα complex nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of anti-apoptotic genes (e.g., Bcl-2) nfkb_nuc NF-κB (p65) nfkb_nuc->transcription

Caption: NF-κB Inhibition Pathway.

The compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[1] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes that promote cell survival and inhibit apoptosis.[4][5]

References

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific experimental protocols and detailed biological activity for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is limited. This document provides detailed protocols and data for structurally similar and well-researched kaurene diterpenoids. These methodologies can serve as an excellent starting point for investigating this compound, though optimization for the specific compound is recommended.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-viral effects. While research on This compound , isolated from Wedelia trilobata, is still emerging, studies on related compounds provide a strong framework for its potential applications and experimental investigation.[1][2] This document focuses on protocols derived from studies of ent-17-Hydroxykaur-15-en-19-oic acid and, most extensively, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F), a potent inducer of apoptosis in cancer cells.[3][4][5][6]

Key Biological Activities of Related Kaurene Diterpenoids:

  • Cytotoxicity: Demonstrated against various human cancer cell lines including prostate, colon, breast, laryngeal, and nasopharyngeal cancers.[3][5][7][8]

  • Apoptosis Induction: Primarily through the mitochondrial-mediated pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[8][9]

  • NF-κB Inhibition: Suppression of the NF-κB signaling pathway is a key mechanism for the anti-cancer effects.[5][8]

  • Anti-inflammatory Activity: Inhibition of nitric oxide production has been observed.[10]

  • Anti-viral Activity: Anti-HIV activity has been reported for some analogues.[11]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various ent-kaurane diterpenoids.

Table 1: Cytotoxic Activity of ent-17-Hydroxykaur-15-en-19-oic acid

Cell LineCancer TypeIC50 ValueConcentration Range
LNCaPProstate17.63 µg/mLNot specified
22Rv1ProstateNot specified6 - 50 µg/mL
HT29ColonNot specified6 - 50 µg/mL
HCT116ColonNot specified6 - 50 µg/mL
SW480ColonNot specified6 - 50 µg/mL
SW620ColonNot specified6 - 50 µg/mL
MCF-7BreastNot specified6 - 50 µg/mL

Data sourced from[3][4][7][12]

Table 2: Antiviral Activity of ent-16β,17-dihydroxy-ent-kauran-19-oic acid

VirusCell LineEC50 ValueTherapeutic Index
HIV-1H9 Lymphocyte0.8 µg/mL> 5

Data sourced from[11]

Experimental Protocols

General Handling and Preparation of Stock Solutions
  • Compound: this compound (or related diterpenoids).

  • Solubility: These compounds are generally soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[3][7] For cell-based assays, DMSO is the recommended solvent.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[2]

    • For experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F).[5]

  • Objective: To determine the effect of the compound on cancer cell viability and calculate the IC50 value.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., CNE-2Z, HepG2, MCF-7) into 96-well plates at a density of 5 x 10³ cells per well in 200 µL of complete medium.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 200 µL of medium containing the test compound at various concentrations (e.g., 0-100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubation: Incubate the treated plates for an additional 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using appropriate software.

Apoptosis Detection (Annexin V/PI Staining)

This protocol is based on the characterization of apoptosis induced by 5F.[8]

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the desired time period (e.g., 24 hours).

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with ice-cold PBS.

    • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol is used to investigate the molecular mechanism of action, particularly the NF-κB and mitochondrial apoptosis pathways.[5][6][8]

  • Objective: To detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.

  • Methodology:

    • Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome c.

      • NF-κB Pathway: p65 (NF-κB), IκBα, Phospho-IκBα.

      • Loading Control: β-actin or GAPDH.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagrams and Visualizations

Apoptosis Induction Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with Kaurene Diterpenoid (0-100 µg/mL) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analysis Calculate Cell Viability (%) read->analysis ic50 Determine IC50 analysis->ic50

Caption: Workflow for determining cell viability using the MTT assay.

Proposed Signaling Pathway of Kaurene Diterpenoid-Induced Apoptosis

G cluster_nfkb NF-κB Pathway Inhibition cluster_mito Mitochondrial Pathway Activation compound Kaurene Diterpenoid (e.g., 5F) ikba IκBα Degradation compound->ikba inhibits bax Bax compound->bax promotes nfkb NF-κB Activation ikba->nfkb allows bcl2_exp Bcl-2 Expression nfkb->bcl2_exp promotes bcl2 Bcl-2 bcl2_exp->bcl2 mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mechanism of apoptosis via NF-κB and mitochondrial pathways.

References

Application Notes & Protocols: Synthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2][3] A notable member of this family is ent-17-hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid isolated from Wedelia trilobata. This document provides detailed application notes and protocols for the proposed synthesis of derivatives of this compound, which hold potential for further investigation in drug discovery and development. The methodologies outlined are based on established synthetic strategies for the ent-kaurane scaffold and are intended to serve as a comprehensive guide for researchers in the field.

Proposed Synthetic Pathway

While a direct total synthesis of this compound has not been extensively documented, a plausible semi-synthetic route can be devised from a more readily available ent-kaurane precursor, such as ent-kaur-16-en-19-oic acid (kaurenoic acid). The proposed pathway involves two key transformations: the introduction of a double bond at the C-9(11) position and the allylic hydroxylation at C-17.

Synthesis_Pathway A ent-Kaur-16-en-19-oic acid (Starting Material) B Protection of Carboxylic Acid (e.g., Methyl Ester Formation) A->B 1. CH2N2 or   MeOH, H+ C Allylic Oxidation at C-11 (e.g., SeO2, CrO3-based reagents) B->C 2. Oxidation D Dehydration to form 9(11)-double bond C->D 3. Acid/Base   Catalysis E Allylic Oxidation at C-17 (e.g., SeO2, t-BuOOH) D->E 4. Oxidation F Deprotection of Carboxylic Acid E->F 5. Saponification G This compound (Target Molecule) F->G

Caption: Proposed semi-synthetic route to this compound.

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid (Methyl Ester Formation)

This protocol describes the conversion of the C-19 carboxylic acid to its methyl ester to prevent interference in subsequent oxidation steps.

Materials:

Procedure using Diazomethane:

  • Dissolve ent-kaur-16-en-19-oic acid in diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the methyl ester.

Procedure using Methanol and Sulfuric Acid:

  • Dissolve ent-kaur-16-en-19-oic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the methyl ester.

Protocol 2: Introduction of the 9(11)-Double Bond

This protocol outlines a two-step procedure for introducing the C-9(11) double bond via an allylic oxidation followed by dehydration.

Materials:

  • Methyl ent-kaur-16-en-19-oate (B1264744)

  • Selenium dioxide (SeO₂) or other suitable oxidizing agent

  • Dichloromethane (DCM) or other appropriate solvent

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Allylic Oxidation: To a solution of methyl ent-kaur-16-en-19-oate in DCM, add a stoichiometric amount of selenium dioxide.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove selenium residues and concentrate the filtrate.

  • Purify the resulting crude product, the C-11 hydroxy derivative, by silica gel column chromatography.

  • Dehydration: Dissolve the purified C-11 hydroxy intermediate in a suitable solvent like toluene.

  • Add a catalytic amount of a dehydrating agent such as p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting methyl ent-kaura-9(11),16-dien-19-oate by column chromatography.

Protocol 3: Allylic Oxidation at C-17

This protocol describes the introduction of the hydroxyl group at the C-17 position.

Materials:

  • Methyl ent-kaura-9(11),16-dien-19-oate

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl ent-kaura-9(11),16-dien-19-oate in DCM.

  • Add a catalytic amount of SeO₂ followed by the dropwise addition of t-BuOOH.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate methyl ent-17-hydroxykaura-9(11),15-dien-19-oate.

Protocol 4: Deprotection of the Carboxylic Acid

This final step involves the saponification of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl ent-17-hydroxykaura-9(11),15-dien-19-oate

  • Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of related ent-kaurane diterpenoids. This data can serve as a benchmark for evaluating the biological activity of newly synthesized derivatives.

CompoundCell LineActivityIC₅₀ (µg/mL)Reference
ent-17-Hydroxykaur-15-en-19-oic acidHuman prostate (LNCaP2)Cytotoxic17.63[4][5]
16β,17-Dihydroxy-ent-kauran-19-oic acidH9 lymphocyteAnti-HIVEC₅₀ = 0.8[6]

Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from synthesis to biological evaluation of the target derivatives.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_evaluation Biological Evaluation Start Starting Material: ent-Kaur-16-en-19-oic acid Protection Protection (Protocol 1) Start->Protection Intro_9_11 Introduction of 9(11)-double bond (Protocol 2) Protection->Intro_9_11 Oxidation_17 Allylic Oxidation at C-17 (Protocol 3) Intro_9_11->Oxidation_17 Deprotection Deprotection (Protocol 4) Oxidation_17->Deprotection Target Target Molecule Deprotection->Target Purification Purification (Column Chromatography) Target->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Bioassay Biological Assays (e.g., Cytotoxicity) Structure->Bioassay Data Data Analysis Bioassay->Data

Caption: Overall workflow for the synthesis and evaluation of derivatives.

References

Application Note: Quantification of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol provides a robust workflow from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source operating in negative ion mode.

Introduction

This compound is a naturally occurring diterpenoid found in various plant species, such as Wedelia trilobata[1]. Like other ent-kaurane diterpenoids, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. A reliable and sensitive analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations containing this compound. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for quantifying this analyte in complex biological matrices. This document provides a comprehensive protocol for this purpose.

Instrumentation and Materials
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (reagent grade).

  • Reagents: Internal standard (IS) such as a structurally similar, stable isotope-labeled compound or another diterpenoid like betulinic acid[2].

  • Sample Preparation: Protein precipitation reagents (e.g., ice-cold acetonitrile or methanol), solid-phase extraction (SPE) cartridges if necessary, centrifuge, and evaporator (e.g., nitrogen blowdown).

Experimental Protocols

Standard and Sample Preparation

1.1. Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

1.2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Method

2.1. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0-1.0 min: 20% B

    • 1.0-5.0 min: Linear gradient from 20% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 20% B

    • 6.1-8.0 min: Re-equilibration at 20% B

2.2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound315.2315.2100455
This compound315.2271.21004520
Internal Standard (e.g., Betulinic Acid)455.3455.3100505

Note: The primary transition for the analyte is a "pseudo MRM" based on methods for similar diterpenoid acids which show limited fragmentation[3][4]. A secondary, confirmatory transition (loss of CO2) is also included.

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ, LQC, MQC, HQC85% - 115%
Precision at LLOQ, LQC, MQC, HQC< 15% RSD
Matrix Effect92% - 108%
Recovery> 85%

Mandatory Visualizations

G Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike Internal Standard Sample->Spike Precipitate Add Acetonitrile (300 µL) Vortex Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 Column Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow from sample preparation to final quantification.

G LC Gradient Elution Profile cluster_gradient Gradient Timeline 0 min 0 min 1 min 1 min 0 min->1 min 20% B 5 min 5 min 1 min->5 min 20% → 95% B 6 min 6 min 5 min->6 min 95% B 6.1 min 6.1 min 6 min->6.1 min 95% → 20% B 8 min 8 min 6.1 min->8 min 20% B (Equilibration)

References

Application Notes and Protocols for Testing ent-Kaurene Diterpenoids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurene (B36324) diterpenoids are a large class of natural products isolated from various plant species, such as those from the Isodon genus.[1] These compounds possess a characteristic tetracyclic diterpene core structure and have garnered significant attention for their potent biological activities, particularly their anticancer properties.[1][2] Extensive research has demonstrated that ent-kaurene diterpenoids can induce cytotoxicity, apoptosis, and cell cycle arrest in a wide range of cancer cell lines, making them promising candidates for novel therapeutic agents.[1][3][4] The anticancer effects of these compounds are often mediated through the modulation of various signaling pathways, leading to the activation of apoptotic caspases and regulation of cell cycle proteins.[1][5]

This document provides detailed protocols for the in vitro evaluation of ent-kaurene diterpenoids using common cell culture-based assays. It is intended to serve as a practical guide for researchers in the fields of oncology, pharmacology, and natural product chemistry.

Data Presentation: Cytotoxic Activities of ent-Kaurene Diterpenoids

The following table summarizes the cytotoxic effects of various ent-kaurene diterpenoids on different human cancer cell lines, as determined by their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineAssayIC50 (µM)Treatment TimeReference
Oridonin HepG2SRB1.8372h[6]
GLC-82SRB2.5472h[6]
HL-60SRB0.9872h[6]
Rabdosin B HepG2SRB1.2172h[6]
GLC-82SRB1.5672h[6]
HL-60SRB0.6572h[6]
Lasiokaurin HepG2SRB10.2172h[6]
GLC-82SRB12.3472h[6]
HL-60SRB8.7672h[6]
Compound 13 HT29MTT2.71 ± 0.2372h[4]
(ent-kaurene derivative)HepG2MTT2.12 ± 0.2372h[4]
B16-F10MTT2.65 ± 0.1372h[4]
Jungermannenone A HL-60Not Specified1.312h[7]
Jungermannenone B HL-60Not Specified5.312h[7]
Jungermannenone C HL-60Not Specified7.812h[7]
Jungermannenone D HL-60Not Specified2.712h[7]
ent-1β-hydroxy-9(11),16-kauradien-15-one HL-60Not Specified4012h[8][9]
ent-9(11),16-kauradiene-12,15-dione HL-60Not Specified1.812h[8][9]
Rearranged ent-kaurane-type diterpene (3) HL-60Not Specified5.512h[8][9]
ent-kaurenoic acid MDA-MB-231MTTSelective ActivityNot Specified[10]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid Hep-G2Not Specified27.3 ± 1.9Not Specified[11]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid Hep-G2Not Specified24.7 ± 2.8Not Specified[11]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid A549Not Specified30.7 ± 1.7Not Specified[11]

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro testing of ent-kaurene diterpenoids.

G cluster_exp Experimentation Compound_Prep Compound Preparation (Dissolution & Dilution) Treatment Cell Treatment with ent-kaurene diterpenoids Compound_Prep->Treatment Cell_Culture Cell Line Maintenance & Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Molecular Molecular Analysis (e.g., Western Blot) Incubation->Molecular Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of ent-kaurene diterpenoids.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of natural compounds, including ent-kaurene diterpenoids.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • ent-Kaurene diterpenoid stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurene diterpenoid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on the principles of apoptosis assays used to study the effects of ent-kaurene diterpenoids.[4]

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • ent-Kaurene diterpenoid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ent-kaurene diterpenoid for the specified time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is based on methods used to investigate the effects of ent-kaurene diterpenoids on the cell cycle.[4][12]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • ent-Kaurene diterpenoid

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the ent-kaurene diterpenoid at various concentrations for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

ent-Kaurene diterpenoids have been shown to induce apoptosis through the activation of the JNK signaling pathway mediated by reactive oxygen species (ROS).[13] The following diagram illustrates this proposed mechanism.

G ent_kaurene ent-Kaurene Diterpenoid ROS Intracellular ROS Generation ent_kaurene->ROS induces MKK4 MKK4 (Dual-specificity JNK kinase) ROS->MKK4 activates JNK JNK (c-Jun N-terminal kinase) MKK4->JNK phosphorylates (activates) Apoptosis Apoptosis JNK->Apoptosis leads to NAC N-acetyl-L-cysteine (Antioxidant) NAC->ROS inhibits

Caption: Proposed signaling pathway for ent-kaurene diterpenoid-induced apoptosis.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the in vitro investigation of ent-kaurene diterpenoids as potential anticancer agents. These methodologies enable the systematic evaluation of their cytotoxic and apoptotic effects, as well as their impact on cell cycle progression. Further molecular studies are encouraged to elucidate the precise mechanisms of action and to identify the specific protein targets of these promising natural compounds.

References

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of ent-17-hydroxykaura-9(11),15-dien-19-oic acid, a kaurene diterpenoid natural product, in the field of drug discovery. The information presented herein is based on the biological activities of structurally related compounds and provides a framework for the investigation of this specific molecule.

Introduction

This compound is a diterpenoid isolated from Wedelia trilobata. While specific biological data for this compound is limited, the broader class of ent-kaurane diterpenoids has demonstrated significant potential in drug discovery, particularly in oncology. These compounds are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The proposed applications and protocols are based on the activities of closely related analogs, such as ent-17-hydroxykaur-15-en-19-oic acid and other studied kaurene diterpenoids.

Potential Therapeutic Applications

The primary area of interest for the application of this compound is in cancer therapy . Structurally similar compounds have shown potent cytotoxic activity against a variety of human cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Quantitative Data Summary

Table 1: Cytotoxic Activity of ent-17-Hydroxykaur-15-en-19-oic acid against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
22Rv1Prostate6 - 50[1][2]
LNCaPProstate17.63[1][3][4][5]
HT29Colon6 - 50[1][2]
HCT116Colon6 - 50[1][2]
SW480Colon6 - 50[1][2]
SW620Colon6 - 50[1][2]
MCF-7Breast6 - 50[1][2]

Signaling Pathways and Mechanisms of Action

Based on studies of related ent-kaurane diterpenoids, this compound is hypothesized to exert its anticancer effects through the induction of the intrinsic apoptosis pathway and the inhibition of the pro-survival NF-κB signaling pathway.

Induction of Apoptosis

ent-Kaurane diterpenoids have been shown to induce apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family. This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in cell death.

cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 This compound cluster_1 NF-κB Signaling Pathway Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid IKK IKK Complex Compound->IKK Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasomal Degradation IkBa_P->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Transcription Start Seed cells in 96-well plate Treat Treat cells with compound (24-72h) Start->Treat Add_MTT Add MTT reagent (4h incubation) Treat->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and related kaurene diterpenoids.

Troubleshooting Guides

Researchers working with this compound often face challenges in achieving desired concentrations in aqueous solutions for biological assays due to its hydrophobic nature. The following sections provide guidance on solvent selection and strategies to enhance solubility.

General Observations and Physicochemical Properties

ent-kaurane diterpenoids, including this compound, are characterized by their tetracyclic structure, which contributes to their generally low water solubility.[1][2][3] The lipophilicity of these compounds is a key factor to consider when developing formulation strategies. For instance, the related compound kaurenoic acid has a predicted logP between 4.13 and 4.81, indicating significant hydrophobicity.[3]

Solvent Selection and Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, data for the closely related kaurenoic acid can provide a valuable starting point for solvent screening.

Table 1: Reported Solubility of Kaurenoic Acid

Solvent/SystemConcentrationObservationSource
Dimethyl Sulfoxide (DMSO)200 mg/mLSoluble[4]
Dimethyl Sulfoxide (DMSO)25 mg/mLStock solution prepared[5]
Minimum Essential Medium (MEM)20 mg/mLInsoluble[4]
Water0.00048 g/L (Predicted)Practically Insoluble[3]

Based on the data for similar compounds, common organic solvents to consider for initial dissolution are DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.

Logical Workflow for Troubleshooting Solubility Issues

When encountering solubility problems, a systematic approach can help identify an effective solubilization strategy. The following diagram outlines a recommended workflow.

References

"stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many ent-kaurane diterpenoids, can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The dien and carboxylic acid functional groups within the molecule are susceptible to degradation under certain conditions.

Q2: What are the typical signs of degradation for this compound in solution?

A2: Degradation can manifest as a loss of potency, changes in the solution's color or clarity, or the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS). It is crucial to use a validated stability-indicating analytical method to accurately detect and quantify any degradation products.

Q3: In which solvents should I dissolve this compound for optimal stability?

A3: While specific data for this compound is limited, related ent-kaurane diterpenoids are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, and ethyl acetate. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium. The pH of the final solution should be carefully controlled.

Q4: How should I store solutions of this compound?

A4: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution
  • Possible Cause 1: pH-mediated Hydrolysis. The carboxylic acid moiety may be susceptible to reactions at non-neutral pH.

    • Troubleshooting Step: Ensure the pH of your solvent or buffer system is appropriate. Conduct a preliminary pH stability screen (e.g., pH 3, 7, 9) to identify the optimal pH range for your experiments.

  • Possible Cause 2: Oxidation. The double bonds in the kaurane (B74193) skeleton can be susceptible to oxidation, especially if the solvent has not been degassed or if it contains peroxide impurities.

    • Troubleshooting Step: Use high-purity, degassed solvents. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Photodegradation. Exposure to UV or ambient light can induce degradation of light-sensitive compounds.

    • Troubleshooting Step: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

  • Possible Cause 4: Thermal Degradation. Elevated temperatures can accelerate the degradation of the compound.

    • Troubleshooting Step: Maintain solutions at the recommended storage temperature. If experimental conditions require elevated temperatures, minimize the exposure time.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Possible Cause 1: Formation of Degradation Products. The new peaks are likely degradants resulting from hydrolysis, oxidation, or other reactions.

    • Troubleshooting Step: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks and confirming that your analytical method is stability-indicating.

  • Possible Cause 2: Contamination. The new peaks could be from contaminated solvents, glassware, or other experimental materials.

    • Troubleshooting Step: Analyze a solvent blank to rule out contamination. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Interaction with Excipients. If working with a formulation, the compound may be reacting with other components.

    • Troubleshooting Step: Analyze the stability of the compound in the absence of excipients to determine if they are contributing to the degradation.

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general approach for assessing the stability of this compound in a given solvent system.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: Dilute the stock solution with the desired solvent or buffer to the final experimental concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Store the solution under the desired conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Monitor for the formation of any new peaks.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[1][2]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Cool the solution to room temperature before analysis by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

Data Presentation

Table 1: Example of Stability Data for a Diterpenoid Acid in Solution at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)% Remaining (3% H₂O₂)
0100.0100.0100.0100.0
498.599.895.292.1
896.299.590.885.3
2490.198.982.470.6

Note: The data presented are for illustrative purposes only and may not be representative of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Table 2: Recommended Storage Conditions for Solutions

Storage DurationTemperatureLight Conditions
Short-term (< 24 hours)2-8°CProtected from light
Long-term (> 24 hours)-20°C or -80°CProtected from light

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Dilute Dilute to Working Concentration in Test Solvent/Buffer Prep->Dilute T0_Analysis Initial Analysis (T=0) by HPLC Dilute->T0_Analysis Store Store Solution under Defined Conditions (Temp, Light, pH) T0_Analysis->Store Timepoint_Analysis Time-Point Analysis by HPLC Data_Analysis Calculate % Remaining & Monitor Degradants Timepoint_Analysis->Data_Analysis Store->Timepoint_Analysis At defined intervals

Caption: Workflow for a typical solution stability study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation Products (e.g., epoxides, diols) Parent->Oxidation Oxidizing Agents (e.g., H₂O₂) Isomerization Isomerization Products Parent->Isomerization Acid / Base / Heat Photolysis Photodegradation Products Parent->Photolysis UV/Vis Light Hydrolysis Hydrolysis Products (unlikely for parent structure)

References

Technical Support Center: Optimizing Diterpenoid Extraction from Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of diterpenoids from Wedelia trilobata.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of diterpenoids found in Wedelia trilobata?

Wedelia trilobata is a rich source of ent-kaurane diterpenoids.[1][2][3][4][5][6] Numerous studies have led to the isolation and identification of a variety of these compounds, some of which have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anti-allergic properties.[2][3][7]

Q2: What are the most common methods for extracting diterpenoids from Wedelia trilobata?

Both conventional and modern extraction techniques are employed. Conventional methods include maceration and Soxhlet extraction.[8] More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[9][10][11][12]

Q3: How does the choice of solvent affect the extraction of diterpenoids?

The polarity of the solvent is a critical factor. Diterpenoids, being medium-polarity compounds, are typically extracted efficiently with solvents of similar polarity. Studies have shown that chloroform (B151607) and ethanol (B145695) are effective in extracting a wide range of phytochemicals from Wedelia trilobata, including terpenoids.[13] Methanol has also been commonly used.[8][14] The choice of solvent can also influence the co-extraction of other compounds, which may require further purification steps.

Q4: What are the key parameters to consider for optimizing diterpenoid extraction?

Several parameters significantly influence the extraction efficiency of diterpenoids:

  • Solvent Type and Polarity: Matching the solvent polarity with that of the target diterpenoids is crucial.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds. However, prolonged extraction times can increase the risk of compound degradation.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent interaction, which can enhance extraction efficiency.

Q5: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods:

  • Reduced Extraction Time: These methods can significantly shorten the extraction duration from hours to minutes.[9][10]

  • Lower Solvent Consumption: They are generally more efficient, requiring smaller volumes of solvents.[9]

  • Higher Yields: The enhanced efficiency often leads to a greater recovery of the target compounds.

  • Improved Energy Efficiency: These methods are typically more energy-efficient.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diterpenoid Yield Inappropriate Solvent: The solvent polarity may not be optimal for the target diterpenoids.Test a range of solvents with varying polarities (e.g., hexane (B92381), chloroform, ethyl acetate, ethanol, methanol). A mixture of solvents can also be effective. For Wedelia trilobata, chloroform and ethanol have shown good results for extracting a broad range of phytochemicals.[13]
Insufficient Extraction Time or Temperature: The conditions may not be adequate for complete extraction.Optimize the extraction time and temperature. For UAE and MAE, perform a time-course study to determine the optimal duration. Be cautious with temperature to avoid degradation.
Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration.Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.
Poor Solvent-to-Solid Ratio: An insufficient amount of solvent may not effectively extract the compounds.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) and can be optimized from there.
Presence of Impurities in the Extract Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds.Consider using a multi-step extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar compounds, followed by a more polar solvent like ethanol for diterpenoids).
High Extraction Temperature or Long Duration: More extreme conditions can lead to the extraction of undesirable compounds.Reduce the extraction temperature and/or time to improve selectivity for the target diterpenoids.
Lack of Post-Extraction Purification: The crude extract will naturally contain a mixture of compounds.Employ chromatographic techniques such as Thin Layer Chromatography (TLC) for initial separation, followed by column chromatography for purification of the desired fractions.[14]
Degradation of Target Diterpenoids Excessive Heat: Many diterpenoids are thermolabile and can degrade at high temperatures.Use lower extraction temperatures. Consider non-thermal methods or methods with precise temperature control like UAE or SFE.
Exposure to Light or Air: Some compounds may be sensitive to oxidation or photodegradation.Conduct the extraction in a protected environment (e.g., using amber glassware) and consider using an inert atmosphere (e.g., nitrogen) if necessary.
Enzymatic Degradation: Endogenous enzymes in the plant material can degrade the target compounds.Ensure the plant material is properly dried or blanched before extraction to deactivate enzymes.
Inconsistent Extraction Results Variability in Plant Material: The phytochemical profile of plants can vary depending on the collection time, location, and storage conditions.Standardize the collection and preparation of the plant material. Use a homogenous batch of powdered material for comparative experiments.
Lack of Control Over Extraction Parameters: Fluctuations in temperature, time, or solvent ratio can lead to variability.Precisely control and monitor all extraction parameters. Ensure equipment is properly calibrated.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids from Various Plant Sources (Illustrative)

Extraction MethodPlant MaterialSolventKey ParametersYield/EfficiencyReference
Maceration & SonicationWedelia trilobata flowersMethanol, 60% Ethanol, 96% Ethanol1:60 (w/v) ratio, 72h maceration, 50°C for 60 min sonication60% Ethanol gave the highest total polyphenol content (46.47 ± 2.32 mg GAE/g).[8][8]
Soxhlet ExtractionWedelia calendulaceaMethanol24 hoursYield of wedelolactone (B1682273) was lower than SFE.[15]
Ultrasound-Assisted Extraction (UAE)Gomphrena celosioidesWater33.6 min, 78.2°C, 26.1:1 solvent/sample ratio2.337% triterpenoid (B12794562) saponins (B1172615).[16][16]
Microwave-Assisted Extraction (MAE)Ganoderma atrum95% Ethanol5 min, 90°C, 25:1 solvent/material ratio0.968% triterpenoid saponins (highest yield compared to other methods).[10][10]
Supercritical Fluid Extraction (SFE)Wedelia calendulaceaCO₂ with 10% Methanol25 MPa, 40°C, 90 min8.01 ± 0.34 mg wedelolactone/100 g.[15][15]

Experimental Protocols

1. Maceration with Sonication (Adapted for Diterpenoids)

This protocol is based on a method used for extracting polyphenols from Wedelia trilobata flowers and is adapted for diterpenoid extraction.[8]

  • Preparation: Weigh 30 g of dried, powdered Wedelia trilobata plant material.

  • Soaking: Place the powder in a suitable flask and add 1800 mL of 60% ethanol (for a 1:60 w/v ratio).

  • Maceration: Seal the flask and allow it to macerate for 72 hours at room temperature, with occasional agitation.

  • Sonication: After maceration, place the flask in an ultrasonic bath and sonicate at 50°C for 60 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the filtration two more times to ensure clarity.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at low pressure and a temperature of 45°C.

  • Drying and Storage: Dry the resulting extract to a constant weight and store it in a cool, dark, and dry place.

2. Soxhlet Extraction (General Protocol)

  • Preparation: Weigh approximately 10-20 g of finely powdered, dried Wedelia trilobata material and place it in a thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., ethanol or chloroform) to about two-thirds of its volume.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material. The extract will be siphoned back into the round-bottom flask once the extractor is full. Allow this process to run for several hours (typically 6-8 hours) until the solvent in the extractor arm is clear.

  • Concentration: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract using a rotary evaporator.

  • Drying and Storage: Dry the concentrated extract completely and store it appropriately.

3. Ultrasound-Assisted Extraction (UAE) (General Protocol)

This is a general protocol that can be optimized for diterpenoid extraction from Wedelia trilobata.

  • Preparation: Mix a known quantity of dried, powdered plant material (e.g., 2 g) with a specific volume of solvent (e.g., 93% ethanol at a 25:1 mL/g ratio) in a flask.[17]

  • Sonication: Place the flask in an ultrasonic bath with a set power (e.g., 390 W) and temperature (e.g., 70°C).[17]

  • Extraction Time: Sonicate for a predetermined duration (e.g., 30 minutes).[17]

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Optimization: To optimize, vary parameters such as solvent type and concentration, temperature, time, and solvent-to-solid ratio.

4. Microwave-Assisted Extraction (MAE) (General Protocol)

This is a general protocol that can be adapted and optimized for diterpenoid extraction.

  • Preparation: Place a known amount of powdered, dried plant material (e.g., 0.5 g) into a microwave extraction vessel with a suitable solvent (e.g., 50 mL of methanol).

  • Extraction: Set the microwave parameters. For example, ramp the temperature to 80°C over 5 minutes and hold for 5 minutes at a power of 600 W.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool. Filter the extract to separate the solid residue.

  • Concentration: Make up the filtrate to a known volume or concentrate it using a rotary evaporator.

  • Optimization: Key parameters to optimize include microwave power, extraction time, temperature, and the properties of the solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant_material Wedelia trilobata Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Diterpenoid Extract concentration->crude_extract purification Chromatographic Purification (TLC, Column Chromatography) crude_extract->purification analysis Analysis (HPLC, GC-MS, NMR) purification->analysis pure_diterpenoids Pure Diterpenoids analysis->pure_diterpenoids anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Cell cluster_nucleus Nucleus cluster_inhibition Inhibition by Diterpenoids lps LPS mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) mapk->inflammatory_genes Phosphorylation Cascade nfkb->inflammatory_genes Nuclear Translocation nrf2 Nrf2/Keap1 Pathway inflammation Inflammation inflammatory_genes->inflammation wt_diterpenoids Wedelia trilobata Diterpenoids (WT-29) wt_diterpenoids->mapk Inhibits wt_diterpenoids->nfkb Inhibits wt_diterpenoids->nrf2 Activates

References

Technical Support Center: Troubleshooting NMR Artifacts for ent-Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-kaurene (B36324) diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis, with a specific focus on this important class of natural products.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of ent-kaurene diterpenoids often so complex and difficult to interpret?

A1: The rigid tetracyclic skeleton of ent-kaurene diterpenoids results in a large number of protons in similar chemical environments, leading to significant signal overlap, particularly in the aliphatic region (approximately 0.8-2.5 ppm).[1] The complex coupling patterns between these protons further complicate the spectra, making direct interpretation of multiplicities and coupling constants challenging.[2][3]

Q2: What are some common sources of impurity peaks in my NMR spectrum?

A2: Impurity peaks can originate from various sources, including residual solvents from chromatography (e.g., ethyl acetate, hexane, acetone), grease from glassware, and plasticizers from labware like pipette tips or tubing.[4][5][6] It is also crucial to use high-purity deuterated solvents, as they can contain residual proteo-solvent and water.[7]

Q3: My peaks are broad and poorly resolved. What could be the cause?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer is often necessary.[8]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[9][10]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to severe line broadening.[9][11]

  • Undissolved Solids: Particulate matter in the NMR tube will disrupt the magnetic field homogeneity.[12][13]

  • Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment can appear as broad signals.[11]

Q4: How can I confirm the presence of hydroxyl (-OH) or other exchangeable protons?

A4: To identify exchangeable protons like those in hydroxyl or amine groups, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the 1H spectrum. The signal corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[8]

Troubleshooting Guides

Guide 1: Dealing with Severe Signal Overlap

Issue: The 1H NMR spectrum of my ent-kaurene diterpenoid shows a "forest" of overlapping signals, making structural assignment impossible.

Solutions:

  • Change the Deuterated Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the relative positions of signals, potentially resolving the overlap.[1][8]

  • Acquire 2D NMR Spectra: Two-dimensional NMR experiments are essential for elucidating the structure of complex molecules like ent-kaurene diterpenoids.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, which is extremely useful for resolving overlapped proton signals by spreading them out in the carbon dimension.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Homonuclear Decoupling: This 1D experiment can simplify a complex spectrum by irradiating a specific proton signal, which causes the coupling to its partners to disappear.[14][15][16] This can help to identify coupled protons in a crowded region.

Guide 2: Addressing Phasing and Baseline Distortions

Issue: My NMR spectrum has a rolling baseline or phasedistorted peaks, which affects integration and peak picking.

Solutions:

  • Manual Phase Correction: While automatic phase correction is often sufficient, it can fail for spectra with low signal-to-noise or complex features. Manual phase correction is a crucial skill.

    • Select a well-defined, isolated peak and adjust the zero-order phase (ph0) until the peak is symmetrical and the baseline around it is flat.[17][18]

    • Move to a peak on the opposite side of the spectrum and adjust the first-order phase (ph1) until it is correctly phased.[17][18]

  • Baseline Correction Algorithms: Most NMR processing software includes algorithms to correct baseline distortions.

    • Polynomial Fit: This method fits a polynomial function to the baseline regions of the spectrum and subtracts it.[17]

    • Whittaker Smoother: A more advanced algorithm that is often more robust, especially for complex spectra.[17]

Guide 3: Troubleshooting NOESY and ROESY Artifacts

Issue: I am using NOESY/ROESY to determine the stereochemistry of my rigid ent-kaurene diterpenoid, but I am seeing confusing or unexpected cross-peaks.

Solutions:

  • Distinguishing NOE/ROE from Chemical Exchange: Chemical exchange can produce cross-peaks in both NOESY and ROESY spectra.[19][20] In ROESY, cross-peaks from ROE and chemical exchange have opposite phases, which can help to distinguish them.[21]

  • TOCSY Artifacts in ROESY: A common artifact in ROESY spectra is the appearance of TOCSY cross-peaks between protons that are J-coupled and have similar chemical shifts.[19][20] Using a pulse sequence designed to minimize TOCSY transfer, such as EASY-ROESY, can help.[19]

  • Zero-Quantum Artifacts in NOESY: These artifacts can occur between J-coupled protons. Using a pulse sequence with zero-quantum suppression can mitigate this issue.[19]

  • Zero NOE for Medium-Sized Molecules: For molecules with a molecular weight around 1000 Da, the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive regardless of molecular weight.[21][22][23]

Data Presentation

Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for the ent-Kaurene Skeleton (in CDCl₃)

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
10.8 - 1.935 - 45
21.3 - 1.915 - 25
30.8 - 1.835 - 45
4-30 - 40
50.8 - 1.550 - 60
61.0 - 2.020 - 30
71.2 - 2.235 - 45
8-40 - 50
90.5 - 1.550 - 60
10-35 - 45
111.2 - 2.015 - 25
121.3 - 2.130 - 40
132.5 - 3.040 - 50
141.8 - 2.535 - 45
151.9 - 2.845 - 55
16-150 - 160
174.7 - 5.0100 - 110
181.0 - 1.325 - 35
19-175 - 185 (acid)
200.8 - 1.215 - 25

Note: Chemical shifts are highly dependent on the specific substitution pattern of the diterpenoid and the solvent used. This table is intended as a general guide. Data compiled from multiple sources, including specific assignments for ent-kaurenoic acid.[2][3][24]

Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents and Impurities

CompoundCDCl₃Acetone-d₆DMSO-d₆C₆D₆CD₃ODD₂O
Residual Solvent 7.26 2.05 2.50 7.16 3.31 4.79
Water1.562.843.330.404.87-
Acetone2.17-2.091.552.152.22
Acetonitrile2.102.052.071.552.032.06
Dichloromethane5.305.635.764.275.49-
Diethyl Ether1.21, 3.481.11, 3.411.09, 3.381.11, 3.341.16, 3.481.23, 3.60
Ethyl Acetate1.26, 2.05, 4.121.19, 1.96, 4.051.16, 1.99, 4.030.91, 1.70, 3.891.21, 2.00, 4.081.27, 2.08, 4.17
Hexane0.88, 1.260.88, 1.270.86, 1.250.91, 1.290.89, 1.280.84, 1.25
Toluene2.36, 7.17-7.292.32, 7.18-7.322.30, 7.17-7.292.11, 7.00-7.102.33, 7.17-7.292.37, 7.27-7.39
Silicone Grease~0.07~0.05~0.06~0.15~0.08~0.09

Data adapted from publications by Gottlieb, Kotlyar, and Nudelman.[4][5][6][25]

Experimental Protocols

Protocol 1: Sample Preparation for ent-Kaurene Diterpenoids
  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-10 mg of the purified diterpenoid for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[12][13]

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube using a pipette with a small plug of glass wool or through a syringe filter.[12][13]

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquisition of Standard 1D and 2D NMR Spectra

This is a general guide; optimal parameters may vary depending on the spectrometer and the specific sample.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Use a standard pulse program (e.g., zg30).

    • Acquire 16-64 scans.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Ensure the relaxation delay (d1) is appropriate (typically 1-2 seconds).

  • 13C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of 13C.

    • Set the spectral width to an appropriate range (e.g., 0-200 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse sequences provided by the spectrometer manufacturer.

    • Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

    • For HMBC, the long-range coupling delay should be optimized for the expected 2JCH and 3JCH values (typically around 8 Hz).[2]

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_artifacts Identify Primary Artifact cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_overlap Solutions for Signal Overlap cluster_solutions_impurity Solutions for Impurities cluster_solutions_baseline Solutions for Baseline/Phase cluster_end Outcome Start Poor Quality NMR Spectrum Broad_Peaks Broad/Poorly Resolved Peaks Start->Broad_Peaks Signal_Overlap Severe Signal Overlap Start->Signal_Overlap Impurity_Peaks Unexpected/Impurity Peaks Start->Impurity_Peaks Baseline_Phase Baseline/Phasing Issues Start->Baseline_Phase Re_Shim Re-shim Spectrometer Broad_Peaks->Re_Shim Dilute_Sample Dilute Sample Broad_Peaks->Dilute_Sample Filter_Sample Filter Sample Broad_Peaks->Filter_Sample Check_Purity Check for Paramagnetic Impurities Broad_Peaks->Check_Purity Change_Solvent Change Solvent Signal_Overlap->Change_Solvent Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC) Signal_Overlap->Acquire_2D_NMR Homonuclear_Decoupling Homonuclear Decoupling Signal_Overlap->Homonuclear_Decoupling Check_Solvent_Purity Use High-Purity Solvents Impurity_Peaks->Check_Solvent_Purity Clean_Glassware Clean Glassware Thoroughly Impurity_Peaks->Clean_Glassware Repurify_Sample Repurify Sample Impurity_Peaks->Repurify_Sample Manual_Phase Manual Phase Correction Baseline_Phase->Manual_Phase Baseline_Correction Apply Baseline Correction Algorithm Baseline_Phase->Baseline_Correction End High-Quality, Interpretable Spectrum Re_Shim->End Dilute_Sample->End Filter_Sample->End Check_Purity->End Change_Solvent->End Acquire_2D_NMR->End Homonuclear_Decoupling->End Check_Solvent_Purity->End Clean_Glassware->End Repurify_Sample->End Manual_Phase->End Baseline_Correction->End

Caption: General troubleshooting workflow for NMR artifacts.

Signal_Overlap_Strategy Start Overlapping Signals in 1H Spectrum ChangeSolvent Change Solvent (e.g., to C6D6) Start->ChangeSolvent CheckResolution Is resolution sufficient? ChangeSolvent->CheckResolution Acquire2D Acquire 2D NMR Spectra CheckResolution->Acquire2D No FinalStructure Propose Structure CheckResolution->FinalStructure Yes COSY COSY (H-H Connectivity) Acquire2D->COSY HSQC HSQC (Direct C-H Correlation) Acquire2D->HSQC AssignSpins Assign Spin Systems COSY->AssignSpins HSQC->AssignSpins HMBC HMBC (Long-range C-H Correlation) ConnectFragments Connect Fragments HMBC->ConnectFragments AssignSpins->HMBC ConnectFragments->FinalStructure

References

Technical Support Center: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information provided is designed to address common challenges encountered during experimental analysis of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound and known degradation patterns of related ent-kaurane diterpenoids, the primary degradation pathways are expected to involve microbial/enzymatic transformations and forced degradation under stress conditions.

  • Microbial and Enzymatic Degradation: The most common enzymatic reactions are hydroxylations, often catalyzed by cytochrome P450 monooxygenases found in fungi and bacteria.[1][2] Key transformation products may include the introduction of hydroxyl groups at various positions on the kaurane (B74193) skeleton.

  • Forced Degradation: Under experimental stress conditions, the molecule can degrade through several mechanisms:[3][4][5]

    • Hydrolysis: The carboxylic acid group is generally stable, but ester derivatives could be susceptible to acid or base-catalyzed hydrolysis.

    • Oxidation: The double bonds at positions 9(11) and 15 are susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products.

    • Photodegradation: Exposure to UV light may induce reactions at the double bonds.

    • Thermal Degradation: High temperatures can lead to decarboxylation or rearrangements of the diterpene skeleton.

Q2: Which microorganisms are commonly used to study the biotransformation of ent-kaurane diterpenoids?

A2: Fungi are frequently employed for the biotransformation of terpenoids.[6][7] Genera such as Gibberella, Cephalosporium, Cunninghamella, and Aspergillus are known to hydroxylate and otherwise modify diterpene structures.[6][8] Bacteria, for instance from the genus Rhodococcus, have also been utilized for terpene transformations.[9][10]

Q3: What are the expected major metabolites from the microbial transformation of this compound?

A3: While specific data for this compound is limited, based on studies of similar kaurenoic acids, expected metabolites would likely result from hydroxylation at various positions on the diterpene skeleton. Key positions for hydroxylation in related compounds include C-7, C-11, and C-15.

Q4: What analytical techniques are best suited for identifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is suitable for separation and initial characterization.[11][12] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[13][14][15]

Troubleshooting Guides

Issue 1: Poor resolution and peak tailing in HPLC analysis.
  • Possible Cause 1: Inappropriate Mobile Phase. The choice of mobile phase is critical for the separation of kaurane diterpenes.[11] An incorrect solvent ratio or pH can lead to poor peak shape.

    • Solution: Optimize the mobile phase composition. Acetonitrile and water are commonly used for reversed-phase HPLC of these compounds.[11] Experiment with gradient elution to improve the separation of compounds with different polarities. Adjusting the pH of the aqueous phase with a small amount of acid (e.g., formic acid or acetic acid) can improve the peak shape of acidic compounds like kaurenoic acid derivatives.

  • Possible Cause 2: Column Degradation. Over time, HPLC columns can degrade, leading to a loss of performance.

    • Solution: Implement a regular column maintenance schedule that includes flushing and cleaning.[16] If performance does not improve, the column may need to be replaced.

  • Possible Cause 3: Sample Overload. Injecting too concentrated a sample can lead to broad and tailing peaks.

    • Solution: Dilute the sample and re-inject.

Issue 2: No degradation observed in forced degradation studies.
  • Possible Cause 1: Insufficiently Harsh Stress Conditions. The compound may be highly stable under the applied conditions. Forced degradation studies should be designed to achieve 5-20% degradation.[17]

    • Solution: Increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, use higher concentrations of acid or base. For oxidative stress, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).[18]

  • Possible Cause 2: Short Duration of the Study. The degradation process may be slow.

    • Solution: Extend the duration of the stress exposure. It is important to monitor the degradation over several time points.

Issue 3: Inconsistent results in microbial transformation experiments.
  • Possible Cause 1: Variability in Microbial Culture. The metabolic activity of microorganisms can vary between batches.

    • Solution: Standardize the culture conditions, including media composition, pH, temperature, and incubation time. Use a consistent inoculum size and growth phase of the microorganism.

  • Possible Cause 2: Low Solubility of the Substrate. Kaurane diterpenoids are often poorly soluble in aqueous culture media, limiting their availability to the microbial cells.[19][20]

    • Solution: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before adding it to the culture medium.[8] Ensure the final solvent concentration is not toxic to the microorganisms.

  • Possible Cause 3: Toxicity of the Compound or Metabolites. High concentrations of the substrate or its degradation products may be toxic to the microorganisms, inhibiting their metabolic activity.[21]

    • Solution: Perform a dose-response experiment to determine the optimal substrate concentration. Consider a fed-batch approach where the substrate is added incrementally over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours. At specified time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark. At specified time points, withdraw samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Microbial Transformation

This protocol provides a general method for the biotransformation of this compound using a fungal culture.

  • Microorganism and Culture Medium: Select a suitable fungal strain (e.g., Gibberella fujikuroi). Prepare the appropriate liquid culture medium.

  • Inoculation and Pre-culture: Inoculate the culture medium with the fungal spores or mycelia and incubate for 2-3 days to obtain a seed culture.

  • Biotransformation: Inoculate the main culture flasks with the seed culture. After a period of growth (e.g., 24-48 hours), add a solution of this compound (dissolved in a minimal amount of a suitable solvent) to the culture.

  • Incubation: Continue the incubation under controlled conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 7-14 days). A control culture without the substrate should be run in parallel.

  • Extraction: At the end of the incubation period, separate the mycelia from the culture broth by filtration. Extract the broth with a suitable organic solvent (e.g., ethyl acetate). Extract the mycelia separately after homogenization.

  • Analysis: Combine the extracts, evaporate the solvent, and dissolve the residue in a suitable solvent for analysis by TLC, HPLC, and LC-MS/MS to identify the transformation products.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study of this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15%2Isomerized Product
0.1 M NaOH, 60°C, 24h8%1Minor unidentified product
3% H₂O₂, RT, 24h25%3Epoxide at C15-C16
Heat (80°C, 48h, solid)< 5%0-
Heat (80°C, 48h, solution)12%1Decarboxylated product
UV light (254 nm, 24h)18%2Dimerization product

Visualizations

Degradation_Pathways cluster_forced Forced Degradation cluster_microbial Microbial Transformation A This compound B Oxidized Products (e.g., Epoxides, Diols) A->B Oxidation (H₂O₂) C Isomerized Products A->C Acid/Base Stress D Photodegradation Products (e.g., Dimers) A->D UV Light E This compound F Hydroxylated Metabolites (e.g., at C-7, C-11) E->F Fungal/Bacterial Biotransformation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Compound Stock Solution B Stress Conditions Applied (Acid, Base, Oxidative, Thermal, UV) A->B C Microbial Culture with Compound A->C D Sample Extraction and Neutralization B->D C->D E HPLC Analysis (Quantification of Parent Compound) D->E F LC-MS/MS and NMR Analysis (Identification of Degradants/Metabolites) D->F G Degradation Profile and Pathway Elucidation E->G F->G

References

Technical Support Center: Formulation Strategies for Hydrophobic Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of hydrophobic diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation of hydrophobic diterpenoids.

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (%) Poor affinity of the diterpenoid for the lipid matrix.1. Screen different lipids: Use a lipid in which the diterpenoid has higher solubility. For Solid Lipid Nanoparticles (SLNs), a mixture of solid and liquid lipids (creating Nanostructured Lipid Carriers - NLCs) can increase drug loading. 2. Optimize the drug-to-lipid ratio: A high drug concentration can lead to expulsion from the lipid core. Experiment with lower drug-to-lipid ratios.[1] 3. Vary the surfactant/co-surfactant: The type and concentration of surfactants can influence encapsulation. For SLNs, a surfactant-to-co-surfactant ratio of 3.25 has been shown to be effective for triptolide (B1683669).[2]
Particle Aggregation/Instability Insufficient surfactant concentration or inappropriate surfactant choice.1. Increase surfactant concentration: Ensure complete coverage of the nanoparticle surface to provide steric or electrostatic stabilization.[3] 2. Select a suitable surfactant: For nanoemulsions, the choice of emulsifying agent is a primary factor in stability.[3] For SLNs, Brij 78 has been used successfully for andrographolide (B1667393) formulations.[4] 3. Optimize homogenization/sonication parameters: Over-processing can lead to instability. Adjust the duration and intensity of homogenization or sonication.
Drug Leakage During Storage Crystalline structure of the lipid matrix in SLNs.1. Use a blend of lipids (NLCs): The less-ordered crystalline structure of NLCs can reduce drug expulsion. 2. Lyophilize the formulation: Freeze-drying with a cryoprotectant can improve long-term stability. Lyophilized andrographolide-loaded SLNs were stable at 25°C for one month.[4]
Poor In Vitro Dissolution/Release High hydrophobicity of the diterpenoid preventing its release into the aqueous medium.1. Incorporate a release enhancer: Adding a component that swells or creates pores in the matrix can facilitate drug release. 2. Decrease particle size: Smaller particles have a larger surface area, which can improve the dissolution rate.[3]
Inconsistent Particle Size (High Polydispersity Index - PDI) Non-uniform homogenization or sonication.1. Optimize processing parameters: Ensure consistent energy input during formulation. For liposomes prepared via microfluidics, the flow rate ratio between the aqueous and lipid phases significantly impacts PDI.[1] 2. Filter the formulation: Extrusion through membranes with defined pore sizes can produce a more uniform particle size distribution.

Frequently Asked Questions (FAQs)

1. What are the main challenges in formulating hydrophobic diterpenoids?

The primary challenges stem from their poor water solubility, which leads to low bioavailability and high metabolic instability.[4][5] Many diterpenoids also have complex structures that can present steric hindrance during encapsulation.

2. Which formulation strategy is best for my hydrophobic diterpenoid?

The optimal strategy depends on the specific physicochemical properties of your diterpenoid and the desired route of administration. Common successful approaches include:

  • Solid Lipid Nanoparticles (SLNs): Suitable for oral and parenteral delivery, offering controlled release and protection from degradation.[4][6]

  • Nanoemulsions: Thermodynamically stable systems that can enhance the solubility and bioavailability of lipophilic drugs.[5]

  • Liposomes: Vesicular systems that can encapsulate hydrophobic drugs within their lipid bilayer, suitable for targeted delivery.[6][7]

3. How can I improve the oral bioavailability of my formulated diterpenoid?

Nanoformulations can significantly improve oral bioavailability by:

  • Increasing solubility and dissolution rate.

  • Protecting the drug from degradation in the gastrointestinal tract. [2]

  • Facilitating transport across the intestinal epithelium. [8] For instance, the bioavailability of andrographolide was increased to 241% using SLNs compared to a suspension.[8]

4. What are the critical parameters to consider when preparing nanoemulsions?

Key factors influencing nanoemulsion stability include the choice and concentration of the emulsifying agent, droplet size, temperature, and pH.[3] High-pressure or ultrasonic homogenization can produce smaller, more stable droplets.[3]

5. How do I choose the right lipids and surfactants for my SLN formulation?

  • Lipid Selection: The diterpenoid should have high solubility in the chosen solid lipid at both room and elevated temperatures. Compritol 888 ATO is a commonly used solid lipid.[4]

  • Surfactant Selection: The surfactant should effectively stabilize the nanoparticles and be biocompatible for the intended application. Brij 78 and soybean lecithin (B1663433) are examples of surfactants used in diterpenoid formulations.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data from various formulation strategies for different hydrophobic diterpenoids.

DiterpenoidFormulationParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Andrographolide SLN286.191.003.49[8]
Andrographolide SLN~15092Not Reported
Paclitaxel Liposomes92.4 ± 0.23887.2 ± 0.5047.654 ± 0.49
Paclitaxel PEGylated Liposomes<200>90Not Reported[1]
Triptolide SLN179.8 ± 5.756.5 ± 0.181.02 ± 0.003[2]
Triptolide MicroemulsionNot ReportedNot ReportedNot Reported[6]
Rosa roxburghii Triterpenoids Nanoemulsion43.95Not Reported2.502[5]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the emulsion/evaporation/solidifying method.[4]

Materials:

  • Andrographolide

  • Compritol 888 ATO (Solid Lipid)

  • Brij 78 (Surfactant)

  • Organic Solvent (e.g., Dichloromethane)

  • Aqueous Phase (e.g., Purified Water)

Methodology:

  • Dissolve andrographolide and Compritol 888 ATO in the organic solvent.

  • Disperse the organic phase in the aqueous phase containing the surfactant.

  • Homogenize the mixture at high speed to form a coarse oil-in-water emulsion.

  • Sonicate the coarse emulsion using a probe sonicator to reduce the particle size.

  • Evaporate the organic solvent under reduced pressure.

  • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • The SLN dispersion can be lyophilized for long-term storage.

Protocol 2: Preparation of Paclitaxel-Loaded Liposomes

This protocol utilizes the thin-film hydration method.[7]

Materials:

  • Paclitaxel

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform:Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS)

Methodology:

  • Dissolve paclitaxel, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with the aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Separate the unencapsulated drug by centrifugation or dialysis.

Visualizations

FormulationSelectionWorkflow start Start: Hydrophobic Diterpenoid solubility Assess Solubility in Lipids and Oils start->solubility high_sol High Solubility solubility->high_sol low_sol Low Solubility solubility->low_sol formulation_choice Select Formulation Strategy high_sol->formulation_choice low_sol->formulation_choice sln_nlc SLN / NLC formulation_choice->sln_nlc Oral/Parenteral nanoemulsion Nanoemulsion formulation_choice->nanoemulsion Oral/Topical liposome Liposomes formulation_choice->liposome Parenteral/Targeted oral_parenteral Oral/Parenteral Delivery topical Topical Delivery characterization Characterize Formulation (Size, PDI, EE%) sln_nlc->characterization nanoemulsion->characterization liposome->characterization optimization Optimize Formulation characterization->optimization pass Meets Criteria optimization->pass fail Does Not Meet Criteria optimization->fail end Final Formulation pass->end fail->formulation_choice Re-evaluate

Caption: Decision workflow for selecting a suitable formulation strategy.

SLN_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug Diterpenoid dissolve Dissolve in Organic Solvent drug->dissolve lipid Solid Lipid lipid->dissolve emulsification High-Speed Homogenization (Coarse Emulsion) dissolve->emulsification surfactant Surfactant Solution surfactant->emulsification sonication Sonication (Nanoemulsion) emulsification->sonication evaporation Solvent Evaporation sonication->evaporation solidification Cooling & Solidification evaporation->solidification final_product SLN Dispersion solidification->final_product

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of ent-Kaurene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-kaurene (B36324) compounds. The information provided aims to address common challenges encountered during experiments due to the inherently low aqueous solubility of this class of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do many ent-kaurene compounds exhibit poor water solubility?

A1: ent-Kaurene compounds are tetracyclic diterpenoids, characterized by a largely non-polar carbon skeleton. This hydrophobic structure leads to low aqueous solubility. For instance, kaurenoic acid is practically insoluble in water, and other compounds like oridonin (B1677485) also exhibit limited water solubility, which can hinder their therapeutic application.

Q2: What are the primary consequences of poor aqueous solubility for my research?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Low Bioavailability: In drug development, poor solubility often translates to low absorption and bioavailability after oral administration.

  • Difficulty in Formulation: Preparing stock solutions and formulations for in vitro and in vivo studies can be challenging, leading to issues with dose accuracy and reproducibility.

  • Precipitation: The compound may precipitate out of solution when diluted into aqueous buffers for assays, leading to inaccurate results.

  • Limited Therapeutic Efficacy: For drug candidates, insufficient solubility can prevent the compound from reaching its target site at a therapeutic concentration.

Q3: What are the most common strategies to improve the aqueous solubility of ent-kaurene compounds?

A3: Several techniques can be employed to enhance the solubility of ent-kaurene diterpenoids. The choice of method often depends on the specific compound and the intended application. Common strategies include:

  • Salt Formation: For acidic or basic ent-kaurene compounds, conversion to a salt form can significantly increase aqueous solubility.

  • Co-solvents: The use of a water-miscible organic solvent can help to dissolve the compound.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic ent-kaurene molecule within the cavity of a cyclodextrin can enhance its solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution and solubility.

Q4: How can I confirm that I have successfully formed a cyclodextrin inclusion complex with my ent-kaurene compound?

A4: Several analytical techniques can be used to confirm the formation of an inclusion complex. It is recommended to use a combination of these methods for comprehensive characterization:

  • Phase Solubility Studies: This method, based on the work of Higuchi and Connors, involves measuring the increase in the solubility of the guest molecule (the ent-kaurene compound) as a function of increasing cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: Changes in the absorption spectrum of the guest molecule upon addition of the cyclodextrin can indicate complex formation.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes of the protons of both the guest and the cyclodextrin provide strong evidence of inclusion.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Alterations in the vibrational bands of the guest molecule can be observed upon complexation.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): The melting point peak of the guest molecule may shift or disappear upon inclusion into the cyclodextrin cavity.[1]

  • X-ray Diffraction (XRD): Changes in the crystalline structure of the guest and cyclodextrin can be observed upon complex formation.

Troubleshooting Guides

Issue 1: My ent-kaurene compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay.

Possible Causes and Solutions:

  • Cause: The final concentration of DMSO in your assay is too low to maintain the solubility of the compound.

    • Solution 1: Increase the final DMSO concentration in your assay medium, but ensure it remains at a level that is non-toxic to your cells (typically ≤ 0.5%).

    • Solution 2: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby reducing the final DMSO concentration while achieving the desired compound concentration.

    • Solution 3: Consider using a co-solvent system. For example, a mixture of ethanol (B145695) and water can be more effective at solubilizing some compounds than DMSO alone.[2][3]

    • Solution 4: If the compound has an ionizable group, adjust the pH of the buffer to increase its solubility.[4]

    • Solution 5: Prepare a formulation of your compound, such as a cyclodextrin inclusion complex or a solid dispersion, which can then be more readily dissolved in aqueous media.

Issue 2: I am trying to prepare nanoparticles of my ent-kaurene compound, but they are aggregating.

Possible Causes and Solutions:

  • Cause: Insufficient stabilization of the nanoparticles.

    • Solution 1: Optimize the concentration of your stabilizer (e.g., surfactant, polymer). Too little stabilizer will not provide adequate steric or electrostatic repulsion, while too much can sometimes lead to aggregation.

    • Solution 2: Choose a different stabilizer. The choice of stabilizer can significantly impact nanoparticle stability.

  • Cause: Suboptimal processing parameters.

    • Solution 1: Adjust the energy input during nanoparticle formation (e.g., sonication power/time, homogenization pressure/cycles).

    • Solution 2: Control the rate of addition of the organic phase to the aqueous phase during solvent evaporation methods.

  • Cause: Inappropriate storage conditions.

    • Solution 1: Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant has been included.

    • Solution 2: Ensure the pH and ionic strength of the storage buffer are optimal for nanoparticle stability.

Issue 3: My solid dispersion of an ent-kaurene compound is not showing a significant improvement in dissolution rate.

Possible Causes and Solutions:

  • Cause: The drug is not in an amorphous state within the polymer matrix.

    • Solution 1: Confirm the physical state of the drug in the solid dispersion using techniques like DSC and XRD. The absence of a melting endotherm for the drug in the DSC thermogram and the absence of drug-specific peaks in the XRD pattern suggest an amorphous state.

    • Solution 2: Optimize the drug-to-carrier ratio. A lower drug loading may be necessary to achieve a fully amorphous system.[5][6][7]

  • Cause: The chosen polymer is not suitable for the drug.

    • Solution: Screen different hydrophilic polymers (e.g., PVP, PVA, HPMC) to find one that has good miscibility with your ent-kaurene compound.

  • Cause: The method of preparation is not optimal.

    • Solution: Experiment with different preparation methods for the solid dispersion, such as solvent evaporation, fusion (melting), or hot-melt extrusion, to find the most effective technique for your specific drug and carrier combination.[8]

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of various ent-kaurene compounds and the improvements achieved through different formulation strategies.

Table 1: Aqueous Solubility of Selected ent-Kaurene Compounds

CompoundSolubility in WaterReference
Kaurenoic acid0.013 ± 0.003 mg/mL[9]
Oridonin0.75 mg/mL[10][11]
Stevioside~4 g/L (~4 mg/mL)[12]
Rebaudioside ASparingly soluble (~1 g/L or 1 mg/mL)[13]

Table 2: Enhanced Solubility of ent-Kaurene Compounds

CompoundEnhancement MethodSolvent/MediumOriginal SolubilityEnhanced SolubilityFold IncreaseReference
Kaurenoic acidSalt Formation (Sodium Salt)Water0.013 mg/mL3.870 mg/mL~298[9]
Rebaudioside ADirect DissolutionPBS (pH 7.2)~1 mg/mL (in water)~10 mg/mL~10[14]
OridoninNanocrystal FormulationNot specified0.75 mg/mLSignificantly increased dissolution rate-
SteviosideCo-solvent (70:30 Ethanol:Water)70:30 Ethanol:Water~4 mg/mL (in water)>300 mg/mL at 50°C>75[2]
Rebaudioside ACo-solvent (70:30 Ethanol:Water)70:30 Ethanol:Water~1 mg/mL (in water)>200 mg/mL at 50°C>200[2]

Experimental Protocols

Protocol 1: Preparation of a Water-Soluble Sodium Salt of Kaurenoic Acid

This protocol is adapted from a study on synthetically produced kaurenoic acid.[9]

Materials:

  • Kaurenoic acid

  • n-Hexane

  • 0.5 M Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Cold deionized water

  • Filtration apparatus

  • Stir plate and stir bar

  • Drying oven

Procedure:

  • Dissolve a known amount of kaurenoic acid (e.g., 1.07 g, 3.5 mmol) in an appropriate volume of n-hexane (e.g., 100 mL).

  • Once the kaurenoic acid is fully dissolved, add a sufficient volume of 0.5 M NaOH solution (e.g., 50 mL).

  • Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • The sodium salt of kaurenoic acid will precipitate as a white solid in the aqueous phase.

  • Collect the precipitate by filtration.

  • Wash the solid with cold deionized water to remove any excess NaOH.

  • Dry the resulting sodium salt overnight in an oven at 60°C.

Protocol 2: Formulation of Oridonin-Loaded Nanoparticles by Emulsification and Evaporation

This protocol is based on a method for preparing PEG-PLGA nanoparticles of oridonin.[14]

Materials:

  • Oridonin

  • PEG-PLGA (e.g., PEG5000-PLGA28,000)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/w in water)

  • Sonicator

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Oil Phase Preparation: Dissolve oridonin (e.g., 20 mg) and PEG-PLGA (e.g., 60 mg) in DCM (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare a 1% (w/w) PVA solution in deionized water (e.g., 20 mL).

  • Primary Emulsion: Sonicate the oil phase for approximately 40 seconds at 100 W on an ice bath to form a fine dispersion.

  • Secondary Emulsion: Add the primary emulsion dropwise to the aqueous PVA solution while sonicating for another 40 seconds to form a w/o/w double emulsion.

  • Solvent Evaporation: Transfer the resulting nanoemulsion to a beaker and stir on a magnetic stirrer for several hours at room temperature to allow the DCM to evaporate. A rotary evaporator can also be used for more rapid solvent removal.

  • Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation, washed with deionized water to remove excess PVA, and then lyophilized for long-term storage.

Protocol 3: Preparation of an ent-Kaurene-Cyclodextrin Inclusion Complex by Freeze-Drying

This is a general protocol that can be adapted for various ent-kaurene compounds.

Materials:

  • ent-Kaurene compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Determine the appropriate molar ratio of the ent-kaurene compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required to facilitate dissolution, especially for β-cyclodextrin.

  • Add the ent-kaurene compound to the cyclodextrin solution. The compound may be added as a solid powder or as a concentrated solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • Freeze the resulting solution or suspension (e.g., at -80°C).

  • Lyophilize the frozen sample until a dry powder is obtained.

  • The resulting powder can be further characterized to confirm the formation of the inclusion complex.

Visualizations

Signaling Pathway

Many ent-kaurene diterpenoids exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway and potential points of inhibition by these compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates EntKaurene ent-Kaurene Compounds EntKaurene->IKK Inhibit EntKaurene->NFkB Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurene compounds.

Experimental Workflow: Cyclodextrin Inclusion Complexation

The following diagram outlines the general workflow for preparing and characterizing an ent-kaurene-cyclodextrin inclusion complex.

Cyclodextrin_Workflow Start Start: Poorly Soluble ent-Kaurene Compound DissolveCD Dissolve Cyclodextrin in Water Start->DissolveCD AddDrug Add ent-Kaurene Compound DissolveCD->AddDrug Stir Stir for 24-48h AddDrug->Stir Freeze Freeze Solution (-80°C) Stir->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Complex ent-Kaurene-CD Inclusion Complex (Powder) Lyophilize->Complex Characterize Characterization Complex->Characterize SolubilityTest Solubility & Dissolution Testing Characterize->SolubilityTest Confirm Complexation End End: Enhanced Aqueous Solubility SolubilityTest->End Troubleshooting_NP_Aggregation Problem Problem: Nanoparticle Aggregation CheckStabilizer Is Stabilizer Concentration Optimal? Problem->CheckStabilizer AdjustStabilizer Adjust Stabilizer Concentration CheckStabilizer->AdjustStabilizer No CheckProcess Are Process Parameters Optimized? CheckStabilizer->CheckProcess Yes ChangeStabilizer Try a Different Stabilizer AdjustStabilizer->ChangeStabilizer If still aggregating AdjustStabilizer->CheckProcess ChangeStabilizer->CheckProcess AdjustProcess Adjust Sonication/ Homogenization Parameters CheckProcess->AdjustProcess No CheckStorage Are Storage Conditions Appropriate? CheckProcess->CheckStorage Yes AdjustProcess->CheckStorage AdjustStorage Optimize Storage Temp., Buffer, pH CheckStorage->AdjustStorage No Solution Stable Nanoparticle Suspension CheckStorage->Solution Yes AdjustStorage->Solution

References

Technical Support Center: Scaling Up Natural Product Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the purification of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from lab-scale to large-scale purification of natural products?

A1: Scaling up purification presents several challenges that can impact yield, purity, and cost-effectiveness.[1][2] Key challenges include:

  • Maintaining Resolution and Purity: Separation methods that work well on a small scale may not provide the same resolution when scaled up, leading to lower purity.[3]

  • Yield Loss: Transferring larger volumes and using larger equipment can lead to increased product loss at various stages.[4][5]

  • Process Economics: The cost of solvents, chromatography resins, and energy consumption becomes a significant factor at a larger scale.[6]

  • Heat and Mass Transfer Limitations: Inadequate mixing or temperature control in larger vessels can lead to product degradation.

  • Equipment and Method Changes: Different equipment used at a larger scale may have different performance characteristics, requiring significant process adjustments.[7][8]

Q2: How do I choose the right chromatography resin for scale-up?

A2: Selecting the appropriate chromatography resin is critical for a successful and economical scale-up.[9] Consider the following factors:

  • Binding Capacity: A higher binding capacity allows for processing larger sample volumes and can improve productivity.[9]

  • Selectivity: The resin must be able to effectively separate the target compound from impurities.[9]

  • Scalability: The resin should be available in various particle sizes to allow for consistent performance from lab to process scale.[10]

  • Mechanical and Chemical Stability: The resin must withstand the pressures and chemical conditions of large-scale operation over multiple cycles.[9][11]

  • Cost: The price of the resin is a major consideration for large-scale purification.[7]

Q3: What are the key considerations for solvent selection during scale-up?

A3: Solvent selection significantly impacts extraction efficiency, cost, and safety at a large scale. Key considerations include:

  • Selectivity: The solvent should preferentially dissolve the target natural product while leaving impurities behind.[12]

  • Solubility: The target compound should have high solubility in the chosen solvent to minimize the required volume.[12]

  • Safety and Environmental Impact: Flammability, toxicity, and environmental impact are critical concerns at industrial scale.[13][14] "Green solvents" derived from renewable resources are becoming more prevalent.[14][15]

  • Cost and Recyclability: The cost of the solvent and the ease of its recovery and reuse are important for process economics.[12]

Troubleshooting Guides

Issue 1: Low Yield After Scale-Up

A common problem when scaling up is a significant drop in the final yield of the purified natural product.[4] This guide will help you troubleshoot potential causes.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize extraction parameters such as solvent-to-solid ratio, temperature, and extraction time. Consider using alternative extraction methods like ultrasound-assisted or microwave-assisted extraction.[16]
Compound Degradation Investigate the stability of your compound under the scaled-up conditions (e.g., prolonged exposure to heat or changes in pH).[17] Use milder processing conditions if necessary.
Loss During Liquid-Liquid Partitioning Ensure complete phase separation. Perform multiple extractions with smaller solvent volumes instead of a single extraction with a large volume.
Irreversible Adsorption on Chromatography Column Test different stationary phases and mobile phase compositions at a small scale. Pre-treat the crude extract to remove strongly adsorbing impurities.
Precipitation During Processing Check the solubility of the target compound in all solvents and buffer systems used. Maintain appropriate temperatures to prevent precipitation.
Inefficient Fraction Collection Use a more sensitive and reliable method for detecting the target compound in chromatography fractions to avoid premature or incomplete collection.[17]

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_extraction Review Extraction Efficiency start->check_extraction check_stability Assess Compound Stability check_extraction->check_stability Extraction OK solution Implement Corrective Actions check_extraction->solution Optimize Extraction check_partitioning Evaluate Partitioning Step check_stability->check_partitioning Stability OK check_stability->solution Modify Conditions check_chromatography Analyze Chromatography Performance check_partitioning->check_chromatography Partitioning OK check_partitioning->solution Improve Phase Separation check_chromatography->solution Chromatography OK check_chromatography->solution Optimize Chromatography

Caption: Troubleshooting workflow for diagnosing the cause of low yield during purification scale-up.

Issue 2: Decreased Purity in Scaled-Up Chromatography

Maintaining the purity of the final product is crucial. A decrease in purity after scaling up chromatography is a frequent issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Column Packing Inconsistent or inefficient packing of large-diameter columns can lead to band broadening and reduced resolution.[3] Ensure a uniform and tightly packed bed.
Overloading the Column Exceeding the binding capacity of the resin will cause the target compound to elute with impurities. Determine the dynamic binding capacity at the larger scale and operate at 80-90% of this maximum.[8]
Non-Optimal Flow Rate A flow rate that is too high can decrease resolution. While keeping the residence time constant is a common scale-up strategy, some optimization of the linear flow rate may be necessary.[7][18]
Inadequate Gradient Profile Gradients that work on a small scale may need to be adjusted for larger columns due to differences in system volumes and mixing.[8] Re-optimize the gradient slope.
Changes in Mobile Phase Composition Ensure the mobile phase is prepared consistently and that its properties (e.g., pH, solvent ratios) are maintained throughout the run.

Data Presentation: Impact of Flow Rate on Purity and Yield

The following table illustrates a hypothetical scenario of how increasing the flow rate during a scaled-up chromatography step can impact purity, yield, and processing time.

Flow Rate (L/hr) Purity (%) Yield (%) Processing Time (hours)
598.59212
1096.2886
1592.1814

Experimental Protocols

Protocol 1: Scalable Column Chromatography

This protocol outlines a general procedure for scaling up a purification step using column chromatography.

1. Method Development at Lab Scale:

  • Select an appropriate stationary phase (e.g., silica (B1680970) gel, reversed-phase C18, ion-exchange resin).[10][19]

  • Determine the optimal mobile phase system through thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).[20]

  • Run the separation on a small, packed column to establish the elution profile, loading capacity, and fraction collection parameters.

2. Scale-Up Calculation:

  • Maintain the same bed height and linear flow rate as the lab-scale method.[3]

  • Calculate the required column diameter and amount of stationary phase based on the desired batch size.

  • Adjust the volumes of equilibration, wash, and elution buffers proportionally to the column volume.[7]

3. Large-Scale Column Packing and Operation:

  • Prepare a slurry of the stationary phase in the initial mobile phase.

  • Carefully pack the large-scale column to ensure a homogenous and stable bed.

  • Equilibrate the column with the starting mobile phase until parameters like pH and conductivity are stable.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[20]

  • Begin the elution using the pre-determined mobile phase gradient or isocratic conditions.[17]

  • Collect fractions and monitor the elution of the target compound using an appropriate detection method (e.g., UV-Vis).

  • Pool the pure fractions and concentrate them to obtain the final product.

Experimental Workflow: Column Chromatography Scale-Up

ChromatographyWorkflow lab_dev Lab-Scale Method Development scale_calc Scale-Up Calculations lab_dev->scale_calc column_prep Large-Scale Column Packing & Equilibration scale_calc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution analysis Fraction Analysis & Pooling elution->analysis final_product Final Product analysis->final_product

Caption: A typical workflow for scaling up a natural product purification using column chromatography.

Protocol 2: Troubleshooting Crystallization

Crystallization is a powerful purification technique, but it can be challenging to control at a large scale.[21]

Problem: No Crystal Formation or Oiling Out

  • Check Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: Slowly evaporate some of the solvent or cool the solution to a lower temperature.[22]

  • Induce Nucleation: Spontaneous nucleation may be slow.

    • Solution: Add seed crystals of the pure compound. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Solvent System: The chosen solvent may not be optimal.

    • Solution: Experiment with different solvents or solvent mixtures. An anti-solvent (a solvent in which the compound is insoluble) can sometimes be slowly added to a solution of the compound to induce crystallization.

Problem: Impure Crystals

  • Slow Down Cooling: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[21]

  • Wash Crystals: The surface of the crystals may be coated with impure mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent.

  • Recrystallization: A single crystallization may not be sufficient.

    • Solution: Perform a second crystallization of the obtained crystals to further improve purity.

References

Technical Support Center: Refining Cytotoxicity Assay Conditions for Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cytotoxicity assay conditions for diterpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Diterpenoid Precipitation in Cell Culture Media

  • Question: My diterpenoid, dissolved in DMSO, precipitates immediately after being added to the cell culture medium. What is causing this and how can I resolve it?

  • Answer: This is a common issue with hydrophobic compounds like many diterpenoids, often referred to as "crashing out." It occurs because the compound's solubility drastically decreases when the DMSO stock is diluted into the aqueous culture medium.[1]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the diterpenoid in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration through a solubility test.[1]
Rapid Dilution Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1][2]
Low Temperature of Media Cold media can decrease the solubility of the compound.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Final DMSO Concentration While DMSO aids in the initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This might necessitate creating a more dilute stock solution in DMSO.

Issue 2: Inconsistent or High Variability in Assay Results

  • Question: I am observing high variability in my cytotoxicity assay results between wells and experiments. What are the potential causes and how can I improve reproducibility?

  • Answer: High variability can stem from several factors, from inconsistent cell seeding to interference from the diterpenoid itself.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[3]
Edge Effects Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.[3]
Compound Precipitation If the diterpenoid precipitates, it can lead to uneven exposure of the cells to the compound.Visually inspect the wells for any precipitate. If observed, address the solubility issues as described in "Issue 1".
Pipetting Errors Inaccurate pipetting can lead to variations in cell numbers and compound concentrations.Ensure pipettes are calibrated and use proper pipetting techniques.

Issue 3: Interference with Colorimetric Assays (e.g., MTT, MTS)

  • Question: My diterpenoid extract is colored and seems to be interfering with the absorbance reading of my MTT assay. How can I correct for this?

  • Answer: This is a frequent challenge as many natural products have inherent color that can absorb light in the same wavelength range as the formazan (B1609692) product in tetrazolium-based assays.[4]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Color The inherent color of the diterpenoid contributes to the final absorbance reading, leading to an underestimation of cytotoxicity.Include a "compound-only" control: Prepare a parallel set of wells with the same concentrations of your diterpenoid in the medium but without cells. Subtract the average absorbance of these wells from your experimental wells.[4]
Direct Reduction of Assay Reagent Some natural products, especially those with antioxidant properties, can directly reduce the tetrazolium salt (MTT) to formazan, creating a false-positive signal of cell viability.[4]Use a cell-free control: Add the diterpenoid to the assay reagents in a cell-free system to check for any direct chemical reactions.[3]
Fluorescence Interference Some diterpenoids may be fluorescent, which can interfere with fluorescence-based assays.Use a "compound-only" control: Similar to the colorimetric assay, measure the fluorescence of the compound in the medium without cells and subtract this background from the experimental wells.
Alternative Assays If interference is significant and cannot be adequately corrected, consider switching to a different assay format.ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays are less susceptible to color interference.[4] LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant, which can minimize interference from colored compounds within the cells.[4]

Frequently Asked Questions (FAQs)

1. How do I choose the optimal cell seeding density?

Optimizing cell seeding density is crucial for reliable results.[5] A density that is too low may result in a weak signal, while a density that is too high can lead to over-confluence, nutrient depletion, and altered metabolic activity, which can mask the true cytotoxic effects.[6] The optimal density ensures cells are in the logarithmic growth phase.[6] It's recommended to perform a titration experiment for each cell line to determine the ideal seeding density for the duration of your assay.[7]

2. What is a safe concentration of DMSO to use as a vehicle?

The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] However, sensitivity to DMSO can be cell-line dependent.[8] It is recommended to run a vehicle control (cells treated with the same concentration of DMSO used for the diterpenoid) to assess any potential toxicity from the solvent itself.[9]

3. What is the optimal incubation time for diterpenoid treatment?

The optimal incubation time can vary depending on the cell line's doubling time and the diterpenoid's mechanism of action.[10][11] For initial screening, it is common to test multiple time points, such as 24, 48, and 72 hours, to capture both early and late cytotoxic effects.[10][12][13] A time-course experiment with a fixed concentration of the diterpenoid can help determine the ideal incubation period.[12][14]

4. How does serum in the culture medium affect the activity of diterpenoids?

Serum proteins, such as albumin, can bind to phytochemicals, which may reduce their effective concentration and biological activity.[15] The impact of serum can be compound-specific. It is important to be aware of this potential interaction and consider if a serum-free or reduced-serum medium is appropriate for your experiment, keeping in mind the health of your cells.

5. Which cytotoxicity assay is most suitable for diterpenoids?

The choice of assay depends on the diterpenoid's properties and expected mechanism of action.

  • MTT/MTS Assays: These are widely used and measure metabolic activity as an indicator of cell viability.[10] However, they are prone to interference from colored or reducing compounds.[4][16]

  • LDH Assay: This assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.[17] It can be a good alternative if your compound interferes with metabolic assays.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels and are generally more sensitive and less prone to interference from colored compounds.[4]

Quantitative Data Summary

Table 1: Recommended Starting Parameters for Cytotoxicity Assays

ParameterRecommendationRationale
Cell Seeding Density (96-well plate) 2,000 - 10,000 cells/wellThis range is a good starting point, but should be optimized for each cell line to ensure logarithmic growth throughout the assay.[6][15][18]
Final DMSO Concentration < 0.5% (ideally < 0.1%)To minimize solvent toxicity.[1][9][19]
Incubation Time 24, 48, and 72 hoursTo assess both short-term and long-term effects.[10][12][13]
Initial Diterpenoid Concentration Range 0.1 µM to 100 µMA broad range is recommended for initial screening to determine the approximate IC50 value.[10][12]

Table 2: Example IC50 Values of Diterpenoids in Various Cancer Cell Lines

Diterpenoid ClassDiterpenoidCell LineIC50 (µM)Reference
ent-KauraneEffusanin ECNE2 (Nasopharyngeal)~60[20]
AbietaneOridoninHCT-116 (Colorectal)10-20[21]
Clerodane16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olideOVCAR-4 (Ovarian)Micromolar range[22]
CassaneCompound 1A2780 (Ovarian)2.5-20[23]
Phenolic DiterpeneCompound 2A549 (Lung)51.9-73.3[24]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific study.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.[16][25]

Materials:

  • Diterpenoid stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16][26]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the diterpenoid stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle controls (medium with the same final DMSO concentration as the highest diterpenoid concentration) and untreated controls (medium only).

    • For compounds with potential color interference, include "compound-only" controls (wells with the compound dilutions but no cells).[4]

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[13][18]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13][26]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][16]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[4][16]

    • Read the plate within 1 hour of adding the solubilization solution.[16][26]

  • Data Analysis:

    • Subtract the average absorbance of the "compound-only" and blank wells from the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the log of the diterpenoid concentration versus the percentage of cell viability and use a non-linear regression to determine the IC50 value.[27][28]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[17][29]

Materials:

  • LDH cytotoxicity assay kit (containing LDH lysis solution, reaction buffer, dye solution, and stop solution)[17][29]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.

      • Background control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.[30]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the reaction mixture according to the kit manufacturer's instructions.[30]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[30]

  • Data Acquisition:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[29][31]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

experimental_workflow Experimental Workflow for Diterpenoid Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Optimize Density) cell_attachment 2. Cell Attachment (24h Incubation) cell_seeding->cell_attachment compound_prep 3. Prepare Diterpenoid Dilutions add_compound 4. Add Compound to Cells compound_prep->add_compound incubation 5. Incubate (24, 48, 72h) add_compound->incubation add_reagent 6. Add Assay Reagent (e.g., MTT, LDH substrate) incubation->add_reagent assay_incubation 7. Assay Incubation add_reagent->assay_incubation read_plate 8. Read Plate (Absorbance/Fluorescence) assay_incubation->read_plate data_analysis 9. Calculate % Viability/ Cytotoxicity read_plate->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: A step-by-step workflow for a typical diterpenoid cytotoxicity assay.

caspase_pathway Diterpenoid-Induced Intrinsic Apoptosis Pathway diterpenoid Diterpenoid bax Bax ↑ diterpenoid->bax bcl2 Bcl-2 ↓ diterpenoid->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Diterpenoids can induce apoptosis via the intrinsic mitochondrial pathway.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activity of Ent-Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of several ent-kaurene (B36324) diterpenoids, a class of natural compounds showing significant promise in oncology research. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to facilitate the objective assessment of these compounds for further investigation and development.

Quantitative Cytotoxicity Data

The cytotoxic potential of various ent-kaurene diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below. These values have been compiled from multiple studies to provide a broad comparative landscape.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Six Ent-Kaurene Diterpenoids from Isodon japonica[1][2]
CompoundHepG2 (Liver Cancer)GLC-82 (Lung Cancer)HL-60 (Leukemia)
Rabdosin B1.8 ± 0.12.5 ± 0.20.9 ± 0.1
Oridonin3.2 ± 0.24.1 ± 0.31.5 ± 0.1
Epinodosin5.6 ± 0.47.8 ± 0.53.2 ± 0.2
Rabdosinate8.9 ± 0.710.2 ± 0.86.5 ± 0.5
Lasiokaurin12.3 ± 1.115.6 ± 1.39.8 ± 0.9
Epinodosinol> 50> 50> 50

Data from a study evaluating compounds from Isodon japonica using the SRB assay.[1][2]

Table 2: Cytotoxicity of Oridonin against Gastric and Esophageal Cancer Cell Lines
Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156[3]
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512[3]
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158[3]
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46[4]
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83[4]
Table 3: Cytotoxicity of Lasiokaurin and Oridonin against a Triple-Negative Breast Cancer Cell Line[5][6]

| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | |---|---|---|---|---|---| | Lasiokaurin | MDA-MB-231 | 10.34 ± 1.12 | 5.21 ± 0.56 | 2.87 ± 0.31 | | Oridonin | MDA-MB-231 | 25.67 ± 2.34 | 15.89 ± 1.45 | 8.92 ± 0.98 |

This study highlights the potent activity of Lasiokaurin against triple-negative breast cancer cells.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies reviewed.

Sulforhodamine B (SRB) Assay for Cytotoxicity[7][8][9][10][11]

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (ent-kaurene diterpenoids)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values.

MTT Assay for Cell Viability[12][13][14][15][16]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (ent-kaurene diterpenoids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the ent-kaurene diterpenoids for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 values.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of ent-kaurene diterpenoids are often mediated through the induction of apoptosis and cell cycle arrest, involving various signaling pathways.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Diterpenoid Solutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step readout Measure Absorbance assay_step->readout analysis Calculate IC50 Values readout->analysis

Figure 1. General experimental workflow for assessing the cytotoxicity of ent-kaurene diterpenoids.

apoptosis_pathway cluster_inducer Inducer cluster_pathway Apoptotic Signaling diterpenoid ent-Kaurene Diterpenoid ros ↑ ROS Production diterpenoid->ros p53 ↑ p53 Activation diterpenoid->p53 mito Mitochondrial Dysfunction ros->mito bcl2 ↓ Bcl-2 / ↑ Bax p53->bcl2 bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. Simplified signaling pathway for apoptosis induced by some ent-kaurene diterpenoids.

cell_cycle_arrest cluster_inducer Inducer cluster_pathway Cell Cycle Regulation diterpenoid ent-Kaurene Diterpenoid pi3k_akt Inhibition of PI3K/Akt Pathway diterpenoid->pi3k_akt p21 ↑ p21 Expression pi3k_akt->p21 cdk ↓ CDK Activity p21->cdk g2m_arrest G2/M Phase Arrest cdk->g2m_arrest

Figure 3. Simplified pathway showing G2/M cell cycle arrest induced by some ent-kaurene diterpenoids.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a natural diterpenoid, with other structurally related ent-kaurane compounds. While direct and extensive experimental data on the titular compound remains limited, this document synthesizes available information on its analogues to infer its potential biological activities and delineate key structural motifs essential for cytotoxicity and anti-inflammatory effects. Detailed experimental protocols for relevant bioassays are also provided to facilitate further research.

Introduction to this compound

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. It has been isolated from Wedelia trilobata, a plant recognized in traditional medicine for its anti-inflammatory properties. The core structure of ent-kauranes has been a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects.

Comparative Analysis of Biological Activity

While specific bioactivity data for this compound is not extensively available in the public domain, the biological activities of closely related ent-kaurane diterpenoids provide valuable insights into its potential therapeutic applications. The following tables summarize the cytotoxic and anti-inflammatory activities of several representative ent-kaurane derivatives.

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids
CompoundStructureCell Line(s)IC50 (µM)Reference(s)
ent-17-Hydroxykaur-15-en-19-oic acidAnalogue with a single double bond at C15Human prostate (LNCaP2)17.63 µg/mL[1]
Microbial transformation product of ent-kaur-16-en-19-oic acidHydroxylated derivativeHuman hepatoblastoma (HepG-2)12.6[2]
Human breast carcinoma (MCF-7)27.1[2]
ent-15-oxo-kaur-16-en-19-oic acidKetone at C15 and double bond at C16Human prostate carcinoma (PC-3)3.7 µg/mL
Annoglabasin H (an ent-kaurane glycoside)Glycoside derivativeLU-1, MCF-7, SK-Mel2, KB3.7 - 4.6
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidMethoxy group at C12 and double bond at C16Hepatocellular carcinoma (Hep-G2)27.3 ± 1.9[3]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHydroxy and angeloyloxy substitutionsHepatocellular carcinoma (Hep-G2)24.7 ± 2.8[3]
Table 2: Anti-inflammatory and Other Activities of Selected ent-Kaurane Diterpenoids
CompoundBiological ActivityAssayResultsReference(s)
16β,17-dihydroxy-ent-kauran-19-oic acidAnti-HIVHIV replication in H9 lymphocyte cellsEC50 = 0.8 µg/mL[4]
ent-kaura-9(11),16-dien-19-oic acidAntibacterialMIC against S. aureus and S. epidermidis15.62 µg/mL and 7.81 µg/mL, respectively[5]
Wound HealingFibroblast viability and protection against oxidative stressIncreased fibroblast viability and protection[5][6]
Various ent-kaurane derivativesAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 cellsSeveral compounds with IC50 between 2 and 10 µM
ent-kaurane diterpenoids from Isodon serraAnti-inflammatoryInhibition of NO production in LPS-stimulated BV-2 cellsCompounds with IC50 of 15.6 and 7.3 µM

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several structural features of ent-kaurane diterpenoids appear to be critical for their biological activity:

  • Oxygenation Pattern: The presence and position of hydroxyl, ketone, and epoxide groups significantly influence cytotoxicity and anti-inflammatory effects. For instance, hydroxylation at C-16 and C-17 has been linked to anti-HIV activity[4].

  • Unsaturation: The presence and location of double bonds within the tetracyclic system and on the side chain are important. The α,β-unsaturated ketone moiety is a common feature in many cytotoxic natural products.

  • Substitution at C-19: The carboxylic acid group at C-19 is a common feature and its modification can modulate activity.

  • Stereochemistry: The ent- configuration is a defining characteristic, and the stereochemistry of various substituents can impact biological activity.

For this compound, the presence of the hydroxyl group at C-17 and the conjugated diene system in rings C and D are likely to be key determinants of its bioactivity. The dien system, in particular, may contribute to its reactivity and potential for interacting with biological targets.

Experimental Protocols

To facilitate further investigation into the structure-activity relationship of this compound and its analogues, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with test compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for another 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

NO_Assay_Workflow start Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat cells with test compounds incubate1->treat incubate2 Incubate for 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess measure Measure absorbance at 540 nm add_griess->measure end Calculate NO inhibition measure->end

Caption: Workflow for the nitric oxide production assay.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway:

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_staining Staining Viable Viable Cell (PS on inner leaflet) EarlyApoptotic Early Apoptotic Cell (PS on outer leaflet) Viable->EarlyApoptotic Apoptotic Stimulus LateApoptotic Late Apoptotic/Necrotic Cell (Membrane compromised) EarlyApoptotic->LateApoptotic Progression AnnexinV Annexin V-FITC (Binds to PS) EarlyApoptotic->AnnexinV Binds LateApoptotic->AnnexinV PI Propidium Iodide (Enters compromised membrane) LateApoptotic->PI Stains DNA

Caption: Principle of Annexin V/PI apoptosis detection.

Detailed Steps:

  • Cell Treatment: Culture cells (e.g., prostate cancer cell lines) and treat with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently scarce, the analysis of its structural analogues strongly suggests its potential as a cytotoxic and/or anti-inflammatory agent. The presence of the C-17 hydroxyl group and the conjugated diene system are key features that warrant further investigation.

Future research should focus on the isolation or synthesis of this compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols provided in this guide offer a framework for systematically assessing its cytotoxic, anti-inflammatory, and pro-apoptotic activities. Such studies will be crucial for elucidating the precise structure-activity relationships and determining the therapeutic potential of this novel ent-kaurane diterpenoid. The antimicrobial and wound-healing properties observed in closely related compounds from Wedelia trilobata also suggest that these are promising avenues for future investigation.

References

A Comparative Guide to the Biological Activity of Wedelia trilobata Extracts and Their Isolated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Wedelia trilobata, a plant recognized in traditional medicine, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] This guide provides a comparative analysis of the biological activities of crude extracts of Wedelia trilobata versus its key isolated bioactive compounds, including kaurenoic acid, luteolin (B72000), and apigenin (B1666066). The data presented herein is collated from various experimental studies to offer a comprehensive overview for researchers in drug discovery and development.

Antimicrobial Activity

Both crude extracts of Wedelia trilobata and its isolated compounds have demonstrated notable antimicrobial effects. The essential oil of W. trilobata, rich in monoterpenes like α-pinene, has shown activity against various bacteria.[4][5] Kaurenoic acid, a diterpene isolated from the plant, exhibits selective activity against Gram-positive bacteria.[6][7]

Table 1: Comparison of Antimicrobial Activity

SubstanceTest OrganismActivity MetricResultReference
W. trilobata Essential OilPropionibacterium granulosumMIC595 ± 206 µg/ml[4]
W. trilobata Essential OilPropionibacterium granulosumMBC1191 ± 413 µg/ml[4]
W. trilobata n-hexane ExtractBacillus subtilisActive-[8]
W. trilobata n-hexane ExtractStaphylococcus aureusActive-[8]
W. trilobata n-hexane ExtractPseudomonas aeruginosaActive-[8]
W. trilobata Methanolic Leaf ExtractStaphylococcus aureusZone of Inhibition (100µM)10.73 ± 0.24 mm[9]
W. trilobata Methanolic Leaf ExtractEscherichia coliZone of Inhibition (100µM)16.46 ± 0.34 mm[9]
W. trilobata Methanolic Leaf ExtractEscherichia coliZone of Inhibition (100 mg/mL)34.33 mm[10]
W. trilobata Methanolic Leaf ExtractSalmonella typhiZone of Inhibition (100 mg/mL)36 mm[10]
Kaurenoic AcidGram-positive bacteriaAntibacterial ActivitySelective[6]
Kaurenoic AcidBacillus cereusBactericidal ActivityBacteriolytic[7]
Kaurenoic AcidStaphylococcus aureusGrowth InhibitionActive[11]
Kaurenoic AcidStaphylococcus epidermidisGrowth InhibitionActive[11]
LuteolinVarious bacteriaAntimicrobial ActivityActive[12][13]
Anti-inflammatory Activity

The anti-inflammatory properties of Wedelia trilobata are well-documented and are attributed to the presence of flavonoids and terpenoids.[3] Isolated compounds such as kaurenoic acid, apigenin, and luteolin are known to modulate key inflammatory pathways. Kaurenoic acid, for instance, has been shown to inhibit inflammatory cytokines.[14] Apigenin and luteolin exert their anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.[13][15][16][17]

Table 2: Comparison of Anti-inflammatory Activity

SubstanceModelActivity MetricResultReference
W. trilobata Water Extract (Leaf)Heat-induced albumin denaturation% Inhibition89.61
W. trilobata Water Extract (Flower)Heat-induced albumin denaturation% Inhibition86.81[18]
W. trilobata Water Extract (Leaf)RBC membrane stabilization% Inhibition78.82[18]
W. trilobata Water Extract (Flower)RBC membrane stabilization% Inhibition76.65[18]
W. trilobata ExtractUVB-induced IL-8 production in keratinocytes% Reduction70.17% - 75.65%[19]
Kaurenoic Acid-Inhibition of PGE2, COX-2, iNOS, NOActive[14]
Kaurenoic Acid-Inhibition of IL-6, IL-8Similar to betamethasone[11][20]
ApigeninLPS-activated RAW 264.7 cellsInhibition of iNOS and COX-2Potent[15]
ApigeninLPS-induced myocardial injuryModulation of TNF-α, IL-1β, MIP-1α, MIP-2Active[16]
LuteolinMacrophagesInhibition of NF-κB and NLRP3 inflammasomeActive[13]
Antioxidant Activity

The antioxidant potential of Wedelia trilobata extracts is significant, with various studies demonstrating its ability to scavenge free radicals. This activity is largely due to its high content of phenolic and flavonoid compounds.[21] Isolated flavonoids like luteolin and apigenin are themselves potent antioxidants.[22][23]

Table 3: Comparison of Antioxidant Activity

SubstanceAssayActivity MetricResultReference
W. trilobata Water Extract (Leaf)DPPH Scavenging% Inhibition (0.1 mg/ml)86.17[18]
W. trilobata Water Extract (Stem)DPPH Scavenging% Inhibition (0.1 mg/ml)82.64[18]
W. trilobata Methanolic Flower ExtractDPPH ScavengingIC5090 µg/mL[24]
W. trilobata Methanolic Flower Extract (Ethanol 60%)DPPH ScavengingIC507.98 ± 0.40 µg/mL[25]
W. trilobata Methanolic Leaf ExtractDPPH ScavengingIC50124.34 μg/mL[10]
W. trilobata Ethyl Acetate (B1210297) Flower ExtractDPPH ScavengingIC50249.50 µg/mL[26]
W. trilobata n-hexane Flower ExtractDPPH ScavengingIC50410.18 µg / mL[26]
Apigenin-AntioxidantPotent[16][22]
Luteolin-AntioxidantActive[12][23]
Cytotoxic Activity

Wedelia trilobata extracts have shown promising cytotoxic effects against various cancer cell lines.[2][27] The isolated compounds, including kaurenoic acid, apigenin, and luteolin, have been individually studied for their anticancer properties, which include inducing apoptosis and cell cycle arrest.[12][14][22]

Table 4: Comparison of Cytotoxic Activity

SubstanceCell LineActivity MetricResultReference
W. trilobata Petroleum Ether ExtractBrine shrimpLC5015.28 µg/ml[1][2]
W. trilobata Methanolic Leaf ExtractMCF-7 (Breast Cancer)LC50189.287 μg/mL[10]
W. trilobata Ethyl Acetate ExtractMCF-7 (Breast Cancer)LC5058.143 μg/mL[28][29]
Kaurenoic AcidGastric and Cervical Cancer CellsApoptosis InductionCaspase-dependent[14]
ApigeninVarious Cancer CellsApoptosis InductionModulates Bcl-2, Bax, STAT-3, Akt[30]
ApigeninVarious Cancer CellsCell Cycle ArrestG1/S or G2/M phase[30]
LuteolinVarious Cancer CellsApoptosis InductionActive[12]
LuteolinStomach Tumor CellsCell Cycle ArrestS-phase[31]

Experimental Protocols

A summary of the typical methodologies employed in the cited studies is provided below.

Antimicrobial Activity Assays
  • Disc Diffusion Method: Agar (B569324) plates are uniformly inoculated with a test microorganism. Paper discs impregnated with the test substance (extract or isolated compound) are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.[9]

  • Minimum Inhibitory Concentration (MIC): This is determined using broth microdilution or agar dilution methods. A series of dilutions of the test substance are prepared in a liquid or solid growth medium and inoculated with the test microorganism. The MIC is the lowest concentration of the substance that prevents visible growth of the microorganism.[4]

  • Minimum Bactericidal Concentration (MBC): Following the MIC test, an aliquot from the wells/tubes showing no visible growth is sub-cultured onto fresh agar plates. The MBC is the lowest concentration of the substance that results in a 99.9% reduction in the initial bacterial inoculum.[4]

Anti-inflammatory Activity Assays
  • Inhibition of Albumin Denaturation: The reaction mixture consists of the test substance and egg albumin solution, which is then incubated at a high temperature. The turbidity is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control.[18]

  • Red Blood Cell (RBC) Membrane Stabilization: The assay is based on the ability of the test substance to inhibit heat-induced hemolysis of RBCs. A suspension of RBCs is incubated with the test substance at an elevated temperature. The amount of hemoglobin released into the supernatant is measured spectrophotometrically.[18]

  • Measurement of Inflammatory Mediators: Cell lines (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test substance. The levels of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA.[15]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the test substance to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically, and the scavenging activity is expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).[10][25]

Cytotoxic Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. The LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) is calculated as the concentration of the test substance that causes a 50% reduction in cell viability.[10]

  • Brine Shrimp Lethality Assay: This is a simple and rapid bioassay for screening the cytotoxic properties of plant extracts. Brine shrimp nauplii are exposed to various concentrations of the test substance in seawater. After a specified time (e.g., 24 hours), the number of dead nauplii is counted, and the LC50 is determined.[2]

Visualizing Mechanisms of Action

The biological activities of Wedelia trilobata and its constituents are mediated through complex signaling pathways. The diagrams below illustrate a general experimental workflow for assessing bioactivity and a key anti-inflammatory signaling pathway.

G cluster_0 Plant Material Preparation cluster_1 Extraction and Isolation cluster_2 Biological Activity Screening A Collection of Wedelia trilobata B Drying and Powdering A->B C Solvent Extraction (e.g., Methanol, Hexane) B->C D Crude Extract C->D E Chromatographic Separation D->E G Antimicrobial Assays D->G H Anti-inflammatory Assays D->H I Antioxidant Assays D->I J Cytotoxicity Assays D->J F Isolated Compounds (e.g., Kaurenoic Acid, Luteolin) E->F F->G F->H F->I F->J

Caption: Experimental workflow for bioactivity screening.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibitory Action LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes induces transcription Apigenin Apigenin / Luteolin Apigenin->IKK inhibits Apigenin->NFkB_active inhibits

Caption: NF-κB signaling pathway and inhibition by flavonoids.

References

In Vivo Validation of ent-kaurene Diterpenoids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ent-kaurene (B36324) class of diterpenoids presents a promising frontier in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of several ent-kaurene diterpenoids, with a focus on the available data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and its closely related analogues. While direct in vivo validation for this compound is not extensively documented in publicly available literature, this guide synthesizes existing in vitro data and compares it with the more comprehensive in vitro and in vivo studies of similar compounds.

Overview of ent-kaurene Diterpenoid Activity

Ent-kaurene diterpenoids are a large family of natural products that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2] Their diverse biological profiles have spurred interest in their therapeutic potential. This guide will focus on the comparative anti-cancer activities of several key compounds within this class.

Comparative In Vitro Cytotoxicity

While in vivo data for this compound is limited, a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic effects against a variety of human cancer cell lines.[3][4] The following table summarizes the available in vitro data for this and other related ent-kaurene diterpenoids.

CompoundCell LineActivityIC50/EC50Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP (Prostate)Cytotoxic17.63 µg/mL[5][6]
22Rv1 (Prostate)Cytotoxic6-50 µg/mL[3][4]
HT29, HCT116, SW480, SW620 (Colon)Cytotoxic6-50 µg/mL[3][4]
MCF-7 (Breast)Cytotoxic6-50 µg/mL[3][4]
ent-16β,17-dihydroxy-kauran-19-oic acid (DKA)MDA-MB-231 (Breast)Inhibitory1.96 µM[7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2Z (Nasopharyngeal)Induces apoptosis and cell cycle arrestTime and dose-dependent[8]
16β,17-dihydroxy-ent-kauran-19-oic acidH9 lymphocyteAnti-HIV Replication0.8 µg/mL[9]

In Vivo Studies of Related ent-kaurene Diterpenoids

In vivo studies on analogues of this compound provide valuable insights into the potential therapeutic applications of this class of compounds.

Anti-tumor Activity of ent-16β,17-dihydroxy-kauran-19-oic acid (DKA)

A study on ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) demonstrated its ability to inhibit the migration of MDA-MB-231 breast cancer cells both in vitro and in vivo.[7] In a BALB/c nude mice model, DKA showed significant inhibitory activity on breast cancer migration, highlighting its potential as an anti-metastatic agent.[7]

Apoptosis Induction by ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been shown to induce apoptosis and G2/M phase cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells.[8] Notably, 5F significantly sensitized these cells to the chemotherapeutic agent cisplatin, suggesting a potential synergistic role in cancer therapy.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on studies of related ent-kaurene diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compound (e.g., ent-17-Hydroxykaur-15-en-19-oic acid) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways

The biological activities of ent-kaurene diterpenoids are mediated through various signaling pathways. While the specific pathways for this compound are not yet elucidated, studies on related compounds provide some clues. For instance, the analgesic effect of kaurenoic acid has been linked to the inhibition of cytokine production and the nitric oxide (NO)-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[10] Furthermore, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been shown to decrease NF-κB expression, which is a key regulator of inflammation and cell survival.[8]

cluster_0 Biosynthesis of ent-kaurene Diterpenoids GGPP Geranylgeranyl pyrophosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic Acid Derivatives ent_Kaurene->ent_Kaurenoic_acid Oxidation

Biosynthesis of ent-kaurene diterpenoids.

cluster_1 In Vivo Experimental Workflow start Tumor Cell Implantation (e.g., MDA-MB-231 in nude mice) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., DKA) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision, Weight Measurement & Analysis monitoring->endpoint

Generalized in vivo experimental workflow.

Conclusion

The available evidence suggests that ent-kaurene diterpenoids, including analogues of this compound, possess significant anti-cancer properties. While further in vivo studies on this compound are necessary to fully elucidate its therapeutic potential, the comparative data from closely related compounds provide a strong rationale for its continued investigation. Future research should focus on detailed mechanistic studies to identify specific molecular targets and signaling pathways, as well as comprehensive preclinical evaluations to assess its efficacy and safety in various cancer models.

References

A Comparative Guide to Kaurane Diterpenoids and Conventional Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the anticancer properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not available in the current scientific literature. This guide provides a comparative analysis of two structurally related and well-studied kaurane (B74193) diterpenoids, ent-17-Hydroxykaur-15-en-19-oic acid and Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , against established anticancer agents. This information is intended for researchers, scientists, and drug development professionals.

This guide presents a detailed comparison of the cytotoxic activity, mechanisms of action, and experimental protocols for these compounds, offering insights into their potential as novel therapeutic agents.

Comparative Cytotoxicity

The in vitro efficacy of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the reported IC50 values for the two kaurane diterpenoids and three conventional chemotherapy drugs—Doxorubicin, Paclitaxel (B517696), and Cisplatin—across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density and exposure time.

Table 1: IC50 Values of Kaurane Diterpenoids

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)¹
ent-17-Hydroxykaur-15-en-19-oic acid Prostate (LNCaP)17.63[1][2]~55.3
Prostate (22Rv1)5.03[2]~15.8
Colon (HT29, HCT116, SW480, SW620)6 - 50[2]~18.8 - 157.0
Breast (MCF-7)6 - 50[2]~18.8 - 157.0
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) Nasopharyngeal Carcinoma (CNE-2Z)Effective at 10-80[3]-
Human Gastric Cancer (SGC7901)Concentration-dependent inhibition[4]-
Laryngeal CancerDose-dependent cell death[5]-

¹ Molar mass of ent-17-Hydroxykaur-15-en-19-oic acid (C20H30O3) is approximately 318.45 g/mol .

Table 2: IC50 Values of Conventional Anticancer Agents

DrugCancer Cell LineIC50 (µM)
Doxorubicin Prostate (PC3)2.64 µg/mL (~4.8 µM)[6]
Colon (HCT116)24.30 µg/mL (~44.6 µM)[6]
Liver (HepG2)14.72 µg/mL (~27.0 µM)[6]
Breast (MCF-7)~0.1 - 2.5
Lung (A549)~0.23 - 1.5[7]
Paclitaxel Breast Cancer Lines0.0025 - 0.0075[8]
Lung Cancer Lines~0.027 - 9.4 (exposure time dependent)
Cisplatin Nasopharyngeal Carcinoma (CNE-2Z)Effective at 10 µg/mL (~33.3 µM)[3]
Bladder (5637)1.1 (48h), 3.95 (72h)
Lung (A549)~4.97 µg/mL (~16.6 µM)

Mechanisms of Action & Signaling Pathways

The anticancer effects of these compounds are mediated through distinct molecular mechanisms, primarily culminating in the induction of apoptosis (programmed cell death) in cancer cells.

Kaurane Diterpenoids
  • ent-17-Hydroxykaur-15-en-19-oic acid : The detailed mechanism of action for this compound is not extensively characterized. Its reported activity is primarily described as cytotoxic, indicating a general capability to kill cancer cells. Further research is required to elucidate the specific signaling pathways it modulates.

  • Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) : This compound has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[9] Key mechanistic events include:

    • Inhibition of NF-κB : It prevents the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins.[3][5]

    • Modulation of Bcl-2 Family Proteins : It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4][9]

    • Mitochondrial Disruption : The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9]

    • Caspase Activation : Cytochrome c release triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular proteins and apoptosis.[9]

    • MAPK Pathway Involvement : In some cancer cell lines, its effects are also linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK and JNK.[9]

Mechanism of Action of 5F
Conventional Anticancer Agents

  • Doxorubicin : This is an anthracycline antibiotic that primarily acts by:

    • DNA Intercalation : It inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

    • Topoisomerase II Inhibition : It traps the topoisomerase II enzyme in a complex with DNA, leading to double-strand breaks.

    • Free Radical Generation : It generates reactive oxygen species that damage cellular components, including DNA and membranes.

Doxorubicin_Mechanism Mechanism of Action of Doxorubicin Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits ROS Reactive Oxygen Species Doxorubicin->ROS generates DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage causes double-strand breaks ROS->DNA Damage causes oxidative damage Apoptosis Apoptosis DNA Damage->Apoptosis triggers

Mechanism of Action of Doxorubicin
  • Paclitaxel : A taxane (B156437) that targets microtubules:

    • Microtubule Stabilization : It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles.

    • Mitotic Arrest : The stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.

    • Apoptosis Induction : Prolonged mitotic arrest triggers the apoptotic cascade.

Paclitaxel_Mechanism Mechanism of Action of Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle disrupts dynamics of Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) causes Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis triggers

Mechanism of Action of Paclitaxel

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these anticancer agents.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle : Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.

  • Protocol :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

    • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Workflow MTT Assay Workflow cluster_plate 96-Well Plate Seed Cells Seed Cells Incubate_1 Incubate Overnight Seed Cells->Incubate_1 Add Compound Add Compound Incubate_2 Incubate (e.g., 48h) Add Compound->Incubate_2 Add MTT Add MTT Incubate_3 Incubate (2-4h) Add MTT->Incubate_3 Solubilize Formazan Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Incubate_1->Add Compound Incubate_2->Add MTT Incubate_3->Solubilize Formazan Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

MTT Assay Workflow
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol :

    • Cell Treatment : Treat cells with the test compound for the desired time.

    • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

    • Resuspension : Resuspend the cells in 1X Binding Buffer.

    • Staining : Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis : Analyze the stained cells by flow cytometry.

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure changes in the expression levels of key regulatory proteins.

  • Principle : Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol :

    • Protein Extraction : Lyse treated and untreated cells to extract total protein.

    • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

    • Gel Electrophoresis : Separate the proteins by size on an SDS-polyacrylamide gel.

    • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking : Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

    • Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.

    • Analysis : Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

References

Unraveling the Molecular Mechanisms of an ent-Kaurane Diterpenoid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the probable mechanism of action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, benchmarked against structurally similar and well-researched anticancer compounds. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed protocols.

This compound, a member of the ent-kaurane diterpenoid family of natural products, holds significant promise in the realm of oncology. While direct and extensive experimental validation of its specific mechanism of action remains to be fully elucidated in publicly available literature, a robust understanding can be inferred through the comprehensive study of its chemical relatives. This guide synthesizes the established mechanisms of action of prominent ent-kaurane diterpenoids—Oridonin (B1677485), Eriocalyxin B, and Longikaurin A—to project a probable mechanistic profile for this compound. The common threads in their anticancer activity point towards the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of ent-kaurane diterpenoids is a cornerstone of their therapeutic promise. The half-maximal inhibitory concentration (IC50) serves as a critical metric for this activity. Below is a comparative summary of the IC50 values for Oridonin and Eriocalyxin B across various cancer cell lines. While specific IC50 data for this compound is not widely available, a related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity in human prostate LNCaP2 cells with an IC50 of 17.63 µg/mL.

CompoundCell LineCancer TypeIC50 (µM)Citation
Oridonin AGSGastric Cancer5.995 (24h), 2.627 (48h), 1.931 (72h)[1]
HGC27Gastric Cancer14.61 (24h), 9.266 (48h), 7.412 (72h)[1]
MGC803Gastric Cancer15.45 (24h), 11.06 (48h), 8.809 (72h)[1]
HepG2Hepatocellular Carcinoma38.86 (24h), 24.90 (48h)[2]
L929Murine Fibrosarcoma65.8 (24h)[3]
Eriocalyxin B T24Bladder Cancer~3-5[4]
PANC-1Pancreatic AdenocarcinomaPotent cytotoxicity reported[5]
SW1990Pancreatic AdenocarcinomaPotent cytotoxicity reported[5]
CAPAN-1Pancreatic AdenocarcinomaPotent cytotoxicity reported[5]
CAPAN-2Pancreatic AdenocarcinomaPotent cytotoxicity reported[5]

Core Anticancer Mechanisms: A Comparative Overview

The anticancer effects of ent-kaurane diterpenoids are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to trigger apoptosis in malignant cells. Oridonin and Eriocalyxin B have been shown to induce apoptosis through various signaling cascades.

  • Oridonin has been demonstrated to induce apoptosis in a dose-dependent manner in colon cancer cells (HCT8 and HCT116) and bladder cancer cells (T24).[6][7] This is often accompanied by the activation of caspase-3 and PARP, key executioners of apoptosis.[6] Furthermore, oridonin can trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.

  • Eriocalyxin B also potently induces apoptosis in various cancer cell lines, including bladder cancer and lymphoma.[4][8] Its pro-apoptotic effects are associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspases.[4][8]

The following table summarizes quantitative data on apoptosis induction by these compounds.

CompoundCell LineTreatmentApoptotic Cells (%)Citation
Oridonin T243 µMSignificant increase in late apoptosis[7]
Oridonin HCT8/HCT1160-20 µM (48h)Dose-dependent increase[6]
Oridonin H168820 µM (24h)Significant increase[9]
Oridonin BxPC-38 µg/ml (36h)18.3% (early apoptosis)[10]
Oridonin BxPC-332 µg/ml (36h)54.8% (early apoptosis)[10]
Eriocalyxin B T243 µM (24h)17.55 ± 2.13[4]
Eriocalyxin B T245 µM (24h)24.94 ± 2.53[4]
Cell Cycle Arrest

In addition to inducing apoptosis, ent-kaurane diterpenoids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from dividing and multiplying.

  • Oridonin has been shown to induce G2/M phase arrest in pancreatic cancer cells (BxPC-3) and hepatocellular carcinoma cells (HepG2).[2][10] It has also been reported to cause G0/G1 phase arrest in gastric cancer cells.[1]

  • Eriocalyxin B is also known to induce cell cycle arrest, particularly at the G2/M phase, in bladder cancer and pancreatic adenocarcinoma cells.[4][11]

Quantitative data on cell cycle arrest is presented below.

CompoundCell LineTreatmentEffectCitation
Oridonin BxPC-38 µg/ml (36h)G2/M phase increased to 27.26%[10]
Oridonin BxPC-332 µg/ml (36h)G2/M phase increased to 38.67%[10]
Oridonin HepG240 µM (24h)G2/M phase increased from 21.34% to 37.38%[2]
Eriocalyxin B T243 µM (24h)G2/M phase increased from 14.97% to 25.64%[4]
Eriocalyxin B T245 µM (24h)G2/M phase increased to 38.48%[4]

Signaling Pathways and Molecular Targets

The pro-apoptotic and cell cycle inhibitory effects of ent-kaurane diterpenoids are mediated by their interaction with various intracellular signaling pathways.

ent_Kaurane_Diterpenoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3 STAT3 STAT3->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces ent_Kaurane ent-Kaurane Diterpenoid ent_Kaurane->Akt Inhibits ent_Kaurane->STAT3 Inhibits ent_Kaurane->Bcl2 Downregulates Cell_Cycle_Arrest Cell Cycle Arrest ent_Kaurane->Cell_Cycle_Arrest Induces

Figure 1: General signaling pathways modulated by ent-kaurane diterpenoids.

  • PI3K/Akt Pathway: Longikaurin A has been shown to suppress proliferation and invasion in oral squamous cell carcinoma by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, survival, and proliferation.

  • STAT3 Signaling: Eriocalyxin B is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

  • Bcl-2 Family Proteins: A common mechanism for both Oridonin and Eriocalyxin B is the modulation of the Bcl-2 family of proteins. They tend to downregulate anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members like Bax, thereby shifting the balance towards apoptosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with This compound & Controls Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Figure 2: A generalized experimental workflow for investigating the mechanism of action.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Culture and treat cells with the test compound as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can quantify changes in their expression levels.

Protocol:

  • Treat cells with the test compound and lyse them in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, β-actin) overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The available evidence from structurally related ent-kaurane diterpenoids strongly suggests that this compound likely exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The modulation of key signaling pathways such as PI3K/Akt and the regulation of Bcl-2 family proteins are probable molecular mechanisms.

To definitively confirm the mechanism of action of this compound, further direct experimental validation is essential. The protocols and comparative data presented in this guide provide a solid framework for such investigations. Future studies should focus on generating specific IC50 values for this compound across a panel of cancer cell lines, quantifying its effects on apoptosis and the cell cycle, and identifying its specific molecular targets and pathway interactions through techniques like western blotting and pathway analysis. This will be crucial for its potential development as a novel anticancer therapeutic.

References

A Comparative Analysis of Diterpenoids from Wedelia Species: Phytochemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The genus Wedelia, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, with diterpenoids being one of the most prominent classes of compounds.[1][2] These plants are widely distributed in tropical and warm temperate regions and have been traditionally used in folk medicine to treat a variety of ailments, including inflammatory diseases, infections, and liver disorders.[3][4][5] This guide provides a comparative analysis of diterpenoids isolated from different Wedelia species, with a focus on their chemical diversity and biological activities, supported by experimental data.

Diterpenoid Profiles Across Wedelia Species

The primary class of diterpenoids isolated from Wedelia species are ent-kaurane diterpenoids.[6][7] While there is some overlap in the diterpenoid profiles of different species, suggesting a close chemotaxonomic relationship, there are also unique compounds specific to certain species.[8] The following table summarizes the key ent-kaurane diterpenoids identified in Wedelia trilobata, Wedelia chinensis, and Wedelia calendulacea.

DiterpenoidWedelia trilobataWedelia chinensisWedelia calendulaceaReferences
(-)-Kaur-16-en-19-oic acid[8][9][10]
3α-Angeloyloxy-ent-kaur-16-en-19-oic acid[8]
3α-Tigloyloxykaur-16-en-19-oic acid[8]
3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (WT-29)[3][11]
(-)-Kaur-16α-hydroxy-19-oic acid[9][12][13]
3α-Angeloyloxy-16α-hydroxy-ent-kauran-19-oic acid[14]
Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid)[15]

Biological Activities of Wedelia Diterpenoids

Diterpenoids from Wedelia species exhibit a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Anti-allergic Activity: A prominent diterpenoid from Wedelia trilobata, 3α-angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (also referred to as WT-29), has demonstrated significant anti-inflammatory and anti-allergic properties.[3] Studies have shown that this compound can reduce the secretion of inflammatory factors such as NO, iNOS, COX-2, IL-6, IL-1β, and TNF-α.[3] Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[3]

Antimicrobial Activity: Several ent-kaurane diterpenoids isolated from Wedelia trilobata have been evaluated for their antimicrobial effects.[6][7] While many showed weak to moderate activity, they represent a potential source for the development of new antimicrobial agents.[16] For instance, (-)-kaur-16-en-19-oic acid from Wedelia calendulacea has shown notable inhibitory activity against a range of bacterial strains.[10] Diterpenes from Wedelia chinensis have also demonstrated both antibacterial and antifungal properties.[9][12]

Cytotoxic Activity: Certain diterpenoids from Wedelia species have been investigated for their cytotoxic effects against cancer cell lines. For example, (-)-kaur-16α-hydroxy-19-oic acid from Wedelia chinensis showed high cytotoxicity with an LC50 of 12.42 ± 0.87 μg/mL.[9][12][13] Furthermore, derivatives of kaurenoic acid from Wedelia prostrata have exhibited notable cytotoxic activities against human leukemia, liver, and stomach cancer cell lines.[17]

Antiviral Activity: A diterpenoid compound from Wedelia trilobata, 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (AHK), has been shown to induce resistance to the Tomato spotted wilt virus (TSWV) in tobacco plants.[11] This effect is mediated through the JA signal pathway.[11]

Experimental Protocols

The isolation and characterization of diterpenoids from Wedelia species generally follow a standard phytochemical workflow.

Plant Material and Extraction: The whole plants or specific parts (e.g., aerial parts) are collected, dried, and powdered. The powdered material is then extracted with organic solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.

Isolation and Purification: The crude extracts are subjected to various chromatographic techniques for the separation and purification of individual compounds. A typical isolation scheme involves:

  • Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC): The crude extract is first fractionated using VLC or CC over silica (B1680970) gel with a gradient of solvents (e.g., n-hexane-EtOAc).

  • Repeated Column Chromatography: Fractions of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using pTLC or HPLC to yield pure diterpenoids.

Structure Elucidation: The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the placement of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualizations

experimental_workflow plant_material Dried & Powdered Wedelia Plant Material extraction Solvent Extraction (e.g., Petroleum Ether, Chloroform, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (VLC or Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (Repeated CC, pTLC, HPLC) fractions->purification pure_compounds Isolated Diterpenoids purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation

Caption: General experimental workflow for diterpenoid isolation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK activates MAPK MAPK LPS->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB releases MAPK->nucleus activates transcription factors in inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription of inflammatory_mediators Inflammatory Mediators inflammatory_genes->inflammatory_mediators WT29 Wedelia Diterpenoid (WT-29) WT29->IKK inhibits WT29->MAPK inhibits

Caption: Anti-inflammatory signaling pathway modulated by a Wedelia diterpenoid.

References

A Comparative Guide to Validating Analytical Methods for Ent-Kaurene Diterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of ent-kaurene (B36324) diterpenoids is crucial for phytochemical analysis, pharmacological studies, and quality control. This guide provides an objective comparison of three common analytical methods for the quantification of these compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.

This guide summarizes key performance data from various studies to aid in the selection of the most suitable technique for your research needs.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of ent-kaurene diterpenoids and structurally related compounds is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
ent-kaurenoic acid0.9998-1.25 µg83.0 - 101.01.34 - 2.07[1]
Grandiflorenic acid0.9999-0.63 µg83.0 - 101.01.84 - 2.67[1]
Carnosol (diterpene)0.999070.04 µg/mg0.19 µg/mg81 - 1081.9 - 3.6[2]
Kaurane Diterpenes>0.99 (linear range 10-50 ng/µL)----[3]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Diterpenoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
ent-kaurenoic acid>0.99-1.8 ng/mL99.8-[4]
Diterpenoids (general)>0.99950.55 ng/mL-97.6 - 104.6< 3.4[5]
Triterpenoid Saponins*>0.9990.01 - 0.1 µg/mL0.05 - 0.3 µg/mL95.0 - 105.0< 5.0

*Data from structurally similar compounds are included to provide a representative comparison.

Table 3: Comparison of GC-MS Method Validation Parameters for Diterpenoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
ent-kaurenoic acid>0.99-4400 ng/mL98.5-[4]
Terpenes (including diterpenes)--13 - 518 pg~100 ± 203 - 10[6]

Experimental Workflows and Signaling Pathways

To provide a comprehensive understanding, the following diagrams illustrate a typical experimental workflow for analytical method validation and the biosynthetic pathway of ent-kaurene diterpenoids.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (Extraction, Cleanup) Chromatographic_Separation Chromatographic Separation (HPLC, GC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV, MS, MS/MS) Chromatographic_Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability, Intermediate) Selectivity Selectivity/ Specificity LOD_LOQ LOD & LOQ Validated_Method Validated Method for Quantification LOD_LOQ->Validated_Method

A general workflow for analytical method validation.

Ent_Kaurene_Biosynthesis Biosynthesis of ent-Kaurene and its derivatives. CPS: ent-Copalyl diphosphate (B83284) synthase, KS: ent-Kaurene synthase, KO: ent-Kaurene oxidase, KAO: ent-Kaurenoic acid oxidase. GGPP Geranylgeranyl diphosphate (GGPP) ent_CDP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol KO ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid KO Gibberellins Gibberellins ent_Kaurenoic_Acid->Gibberellins KAO & others

The biosynthetic pathway of ent-kaurene diterpenoids.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of ent-kaurene diterpenoids.

HPLC-UV Protocol (Representative)

This protocol is based on the quantification of ent-kaurenoic acid and grandiflorenic acid in plant material.[1]

  • Sample Preparation:

    • Accurately weigh 400 mg of powdered plant material.

    • Extract with 30 mL of hexane (B92381) under sonication for 40 minutes at room temperature.

    • Evaporate the hexane using a rotary evaporator at 40°C.

    • Dissolve the residue in 2 mL of acetonitrile (B52724).

    • Filter the solution through an Adsorbex RP-18 cartridge, previously conditioned with 2 mL of acetonitrile.

    • Centrifuge the filtered solution at 10,000 rpm for 5 minutes prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18 column (e.g., 4.0 mm I.D., 5 µm).

    • Mobile Phase: Isocratic elution with 60% acetonitrile in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.

LC-MS/MS Protocol (Representative)

This protocol is adapted for the quantification of ent-kaurenoic acid.[4]

  • Sample Preparation:

    • Perform extraction of the plant material using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • The extract may require a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: LC system coupled to a tandem mass spectrometer.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for acidic diterpenoids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. For ent-kaurenoic acid, a transition of m/z 301.3 > 301.3 has been reported due to its lack of fragmentation in the negative mode[4][7].

GC-MS Protocol (Representative)

This protocol is suitable for the analysis of volatile and semi-volatile diterpenoids like ent-kaurene.[8][9]

  • Sample Preparation and Derivatization:

    • For acidic diterpenoids, derivatization to their methyl esters is often required to improve volatility and chromatographic performance. This can be achieved by reaction with diazomethane (B1218177) or other methylating agents.

    • For neutral diterpenes like ent-kaurene, direct analysis of the extract is possible.

    • The sample is typically extracted with a non-polar solvent like hexane.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.9 mL/min).

    • Injection Mode: Splitless injection.

    • Temperature Program: An initial oven temperature of 50°C held for a few minutes, followed by a ramp up to a final temperature of around 250-300°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectra are recorded in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Conclusion

The choice of analytical method for the quantification of ent-kaurene diterpenoids should be guided by the specific requirements of the study.

  • HPLC-UV is a robust and widely available technique that is suitable for the quantification of major diterpenoids in less complex samples. However, it may lack the sensitivity and selectivity required for trace analysis or in complex matrices.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low-abundance diterpenoids in complex biological or environmental samples. The use of MRM allows for highly specific detection, minimizing interferences.

  • GC-MS is well-suited for the analysis of volatile and semi-volatile diterpenoids. For non-volatile or polar compounds, derivatization is necessary, which adds a step to the sample preparation process. GC-MS provides excellent chromatographic resolution and structural information from mass spectra.

Ultimately, proper method validation according to established guidelines is essential to ensure the generation of accurate and reliable quantitative data for ent-kaurene diterpenoids, regardless of the analytical platform chosen.

References

Evaluating the Therapeutic Index of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a framework for evaluating the therapeutic index of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. As of the latest literature review, specific quantitative data on the cytotoxic and therapeutic concentrations of this particular compound are not available. Therefore, this document outlines the necessary experimental methodologies and presents comparative data from structurally related ent-kaurane diterpenoids to illustrate the evaluation process.

Introduction

This compound is a diterpenoid natural product that has been isolated from Wedelia trilobata[1][]. As a member of the kaurane (B74193) diterpenoid class, it belongs to a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[3][4]. The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a compound by comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. It is calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety for a potential drug.

This guide will detail the experimental protocols required to determine the therapeutic index of this compound and provide a comparative analysis based on data from similar compounds.

Comparative Data of Structurally Related ent-Kaurane Diterpenoids

To provide context for the potential therapeutic index of this compound, the following table summarizes the cytotoxic and effective concentrations of other ent-kaurane diterpenoids. This data is intended to be illustrative of the type of information required for a comprehensive evaluation.

Compound NameTherapeutic EffectEffective Concentration (EC50/IC50)Cell Line/ModelCytotoxic Concentration (CC50/IC50)Cell LineTherapeutic Index (TI = CC50/EC50)
Kongeniod A Cytotoxicity0.47 µM (IC50)[5][6]HL-60 (Human promyelocytic leukemia)0.47 µM[5][6]HL-60~1 (Illustrative for direct cytotoxicity)
Kongeniod B Cytotoxicity0.58 µM (IC50)[5]HL-600.58 µM[5]HL-60~1 (Illustrative for direct cytotoxicity)
Annoglabasin H Cytotoxicity3.7 - 4.6 µM (IC50)[7]LU-1, MCF-7, SK-Mel2, KB3.7 - 4.6 µM[7]Various cancer cell lines~1 (Illustrative for direct cytotoxicity)
16β,17-dihydroxy-ent-kauran-19-oic acid Anti-HIV Activity0.8 µg/mL (EC50)[3]H9 lymphocyte cells>4 µg/mL (CC50)[3]H9 lymphocyte cells>5[3]

Note: For compounds where the therapeutic effect being measured is cytotoxicity against cancer cells, the EC50 (or IC50 for inhibition) and the CC50 can be the same, leading to a therapeutic index of approximately 1. A more meaningful therapeutic index in such cases would involve comparing the cytotoxic concentration in cancer cells to that in non-cancerous (healthy) cells.

Experimental Protocols

Determination of Cytotoxicity (CC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[8][9].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of living cells, can be quantified by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) is determined by plotting a dose-response curve.

Evaluation of a Therapeutic Effect (e.g., Anti-inflammatory Activity)

A common therapeutic effect investigated for natural products is anti-inflammatory activity. An in vitro assay for this is the inhibition of protein denaturation[10][11][12].

Principle: Inflammation can be associated with the denaturation of proteins. The ability of a compound to prevent the denaturation of a protein like bovine serum albumin (BSA) or egg albumin when subjected to heat or other denaturing agents can be an indicator of its anti-inflammatory potential[10].

Protocol (Inhibition of Egg Albumin Denaturation):

  • Preparation of Reagents:

    • Egg albumin solution: Prepare a 1% v/v solution of fresh hen's egg albumin in distilled water.

    • Test compound: Prepare various concentrations of this compound.

    • Standard drug: A known anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.

  • Reaction Mixture: In separate tubes, mix 0.2 mL of the egg albumin solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of the test compound at different concentrations. A control with distilled water instead of the test compound is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes[11].

  • Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes[12].

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The EC50 value (the concentration that provides 50% inhibition of protein denaturation) is determined from a dose-response curve.

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_cytotoxicity Cytotoxicity Assessment (CC50) cluster_efficacy Therapeutic Efficacy Assessment (EC50) cluster_ti Therapeutic Index Calculation A Plate Normal Cells B Treat with Compound (Serial Dilutions) A->B C Incubate B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate CC50 E->F L Therapeutic Index (TI) = CC50 / EC50 F->L G Prepare In Vitro Model (e.g., Protein Denaturation Assay) H Treat with Compound (Serial Dilutions) G->H I Induce Therapeutic Response/Challenge H->I J Measure Effect I->J K Calculate EC50 J->K K->L

Caption: Workflow for determining the therapeutic index.

Potential Signaling Pathway: Intrinsic Apoptosis

Given that many kaurane diterpenoids exhibit cytotoxic effects against cancer cells, a relevant signaling pathway to investigate would be apoptosis.

G compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid stress Cellular Stress compound->stress bax_bak Pro-apoptotic proteins (Bax, Bak) stress->bax_bak bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) bcl2->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The evaluation of the therapeutic index is a fundamental step in the preclinical assessment of any potential drug candidate. While there is a current lack of specific data for this compound, the methodologies outlined in this guide provide a clear path for researchers to determine its cytotoxic and therapeutic concentrations. By employing assays such as the MTT and protein denaturation inhibition assays, the CC50 and EC50 values can be established, allowing for the calculation of the therapeutic index. The comparative data from related ent-kaurane diterpenoids suggest that this class of compounds holds therapeutic promise, warranting further investigation into the specific properties of this compound. Future studies should focus on generating this crucial data to ascertain its potential as a safe and effective therapeutic agent.

References

Safety Operating Guide

Safe Disposal of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (CAS No. 1588516-88-4), a diterpenoid natural product. While this compound is not classified as highly hazardous, adherence to established laboratory waste protocols is mandatory to ensure a safe working environment and compliance with regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area. While specific handling precautions for this compound are minimal, it is good laboratory practice to avoid generating dust and to prevent the substance from coming into contact with skin and eyes.[1] In case of a spill, collect the material mechanically and place it in a designated waste container.[1] Remove all sources of ignition and use spark-proof tools when handling the solid material.[2]

Quantitative Data Summary

No specific quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) are available for this compound. The compound is classified as slightly hazardous to water, and as such, direct disposal into the sewage system or groundwater is not recommended.[1]

ParameterValueSource
Water Hazard Class1 (Self-assessment): Slightly Hazardous[1]
Transport Regulation (DOT, IMDG, IATA)Not regulated[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, whether in pure form or in solution, is to treat it as chemical waste. This ensures compliance with local, state, and federal environmental regulations.

Materials Required:

  • Appropriate PPE (safety glasses, lab coat, gloves)

  • Designated chemical waste container (clearly labeled)

  • Waste manifest or logbook

  • Spatula or other suitable transfer tool

  • Fume hood (recommended)

Procedure:

  • Container Preparation:

    • Obtain a chemical waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[3]

    • Ensure the container is clean, dry, and in good condition.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "1588516-88-4," and the approximate quantity.

  • Waste Collection (Solid Form):

    • Carefully transfer the solid this compound from its original container into the prepared waste container using a clean spatula.

    • Avoid creating dust. If the material is a fine powder, perform this transfer in a fume hood.

    • Securely close the lid of the waste container.[2][4]

  • Waste Collection (Solutions):

    • If the compound is in a solvent, do not dispose of it down the drain.

    • Pour the solution directly into a designated liquid waste container. Be mindful of chemical compatibility; do not mix incompatible waste streams.

    • The primary recommendation is to collect and arrange for disposal.[2]

  • Decontamination of Empty Containers:

    • Rinse the original, now empty, container with a suitable solvent (e.g., acetone, ethyl acetate) to remove any residue.

    • Pour the rinsate into the liquid chemical waste container.

    • Repeat the rinsing process two more times (triple-rinse).

    • Once decontaminated, the original container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

    • Follow your institution's procedures for arranging a pickup by a certified hazardous waste disposal contractor.

    • Update your chemical inventory and waste disposal logs as required. Disposal must be conducted in accordance with official regulations.[1]

Disposal Workflow Diagram

start Start: Disposal of this compound ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe container 2. Prepare & Label Chemical Waste Container ppe->container decision Is the waste solid or liquid? container->decision solid_transfer 3a. Transfer Solid to Waste Container decision->solid_transfer Solid liquid_transfer 3b. Pour Solution into Liquid Waste Container decision->liquid_transfer Liquid seal_container 4. Securely Seal Waste Container solid_transfer->seal_container liquid_transfer->seal_container decontaminate 5. Triple-Rinse Empty Original Container & Add Rinsate to Waste seal_container->decontaminate storage 6. Store Waste in Designated Secondary Containment Area decontaminate->storage pickup 7. Arrange for Pickup by Certified Waste Disposal Service storage->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals should adhere to the following safety protocols when handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects eyes from airborne powder and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact with the compound. It is crucial to consult the glove manufacturer's compatibility chart for specific chemicals.
Body Protection A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.Protects clothing and skin from accidental spills and contamination.
Respiratory Protection Generally not required for handling small quantities within a certified chemical fume hood. If a fume hood is not available or if handling large quantities that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.Protects the respiratory system from inhalation of the powdered compound.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound, especially weighing and transferring the solid, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1]

Work Practices:

  • Avoid the formation of dust and aerosols.

  • Use the smallest practical quantities for the experiment.[2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Transport the chemical in a sealed, labeled container within secondary containment to prevent spills.[1][2]

Storage:

  • Store in a tightly sealed, clearly labeled container.[1][3]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1][3] Organic acids should be stored separately from inorganic and oxidizing acids.[1][2][3]

Disposal Plan

Waste Identification and Segregation:

  • All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be considered hazardous waste.

  • Segregate this waste from other laboratory waste streams.

Waste Collection and Disposal:

  • Collect solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Chemical Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Surface E->F G Dispose of Waste in Labeled Container F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.